Cyclohexanol, 4-(2-methylaminoethyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
63918-21-8 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-[2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-10-7-6-8-2-4-9(11)5-3-8/h8-11H,2-7H2,1H3 |
InChI Key |
WCPJVPPCOMEVQR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCC(CC1)O |
Origin of Product |
United States |
Foundational & Exploratory
CAS registry number and synonyms for 4-(2-methylaminoethyl)cyclohexanol
This technical guide provides an in-depth analysis of 4-(2-methylaminoethyl)cyclohexanol , a specialized aliphatic amine-alcohol building block used in pharmaceutical synthesis and metabolite research.
Chemical Identity & Nomenclature
This compound serves as a critical intermediate in the synthesis of spiro-fused heterocycles and is structurally related to reduced metabolites of phenethylamine-class drugs (e.g., Tyramine derivatives).
| Identifier | Details |
| CAS Registry Number | 63918-21-8 |
| IUPAC Name | 4-[2-(methylamino)ethyl]cyclohexan-1-ol |
| Common Synonyms | [1] • N-methyl-2-(4-hydroxycyclohexyl)ethanamine• 4-(2-Methylaminoethyl)cyclohexanol• [4-(2-methylaminoethyl)cyclohexyl]ol |
| PubChem CID | 3048673 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| SMILES | CNCCC1CCC(O)CC1 |
| InChIKey | WCPJVPPCOMEVQR-UHFFFAOYSA-N |
Stereochemistry & Structural Analysis
The cyclohexane ring introduces stereoisomerism. The 1,4-substitution pattern results in two distinct geometric isomers: cis and trans .
-
Trans-isomer: The hydroxyl group and the ethyl-amino chain are on opposite sides of the ring plane (diequatorial conformation is energetically favored).
-
Cis-isomer: The substituents are on the same side (axial-equatorial).
Note: Unless specified (e.g., trans-4-...), commercial preparations (CAS 63918-21-8) are typically supplied as a mixture of stereoisomers.
Structural Visualization
The following diagram illustrates the connectivity and potential stereochemical configurations.
Figure 1: Structural conceptualization highlighting the stereoisomerism inherent to the 1,4-disubstituted cyclohexane scaffold.
Physicochemical Properties
Understanding these properties is essential for extraction protocols and chromatographic separation.
| Property | Value / Characteristic | Implication |
| LogP (Predicted) | ~1.0 - 1.2 | Moderately lipophilic; extractable into organic solvents (DCM, EtOAc) at basic pH. |
| pKa (Base) | ~10.2 (Secondary Amine) | Exists as a cationic salt (ammonium) at physiological pH (7.4). |
| pKa (Acid) | ~16 (Alcohol) | The hydroxyl proton is not acidic in aqueous conditions. |
| Boiling Point | ~240°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in Water, Ethanol, DMSO | High water solubility due to H-bonding (OH) and ionization (NH). |
Synthesis & Production Protocols
The synthesis of 4-(2-methylaminoethyl)cyclohexanol typically involves the reduction of aromatic precursors (Tyramine derivatives) or the reductive amination of cyclohexanone intermediates.
Method A: Catalytic Hydrogenation of N-Methyltyramine
This method is preferred for industrial scalability as it converts the aromatic phenol directly to the saturated cyclohexanol.
Reaction Scheme: N-Methyltyramine + 3 H₂ → 4-(2-methylaminoethyl)cyclohexanol
Protocol:
-
Reagents: N-Methyltyramine (10 mmol), Rhodium on Alumina (Rh/Al₂O₃, 5 mol%), Acetic Acid (Solvent).
-
Conditions: High-pressure hydrogenation (50–100 bar H₂) at 60–80°C.
-
Workup:
Method B: Reductive Amination (From Keto-Alcohol)
Used when specific stereochemistry is required (using stereoselective reducing agents).
-
Precursor: 4-(2-oxoethyl)cyclohexanol (aldehyde) or protected equivalent.
-
Reagent: Methylamine (in THF/MeOH).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄.
Synthesis Workflow Diagram
Figure 2: Catalytic hydrogenation pathway for the synthesis of 4-(2-methylaminoethyl)cyclohexanol from aromatic precursors.
Analytical Characterization (QC)
To verify the identity and purity of the synthesized compound, the following analytical signatures are used.
-
Mass Spectrometry (LC-MS/ESI):
-
[M+H]⁺: 158.15 m/z.
-
Fragmentation: Loss of water ([M+H-18]⁺ = 140.1 m/z) and loss of methylamine side chain.
-
-
¹H-NMR (CDCl₃):
-
δ 2.45 ppm: Singlet (3H) for N-Me group.
-
δ 3.5-3.9 ppm: Multiplet (1H) for CH-OH (shift depends on cis/trans).
-
δ 0.9-1.9 ppm: Multiplets (13H) for cyclohexane ring and ethyl chain protons.
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic solid/oil. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation or carbonate formation (absorbs CO₂).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood during synthesis.
References
-
PubChem Database. 4-(2-methylaminoethyl)cyclohexanol (CID 3048673). National Center for Biotechnology Information. [Link]
-
ChemSrc. CAS 63918-21-8 Entry. Chemical Source Database. [Link]
-
Common Chemistry. Search for Alkyl-Cyclohexanol Derivatives. CAS, a division of the American Chemical Society. [Link]
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Solubility Profile of Cyclohexanol, 4-(2-methylaminoethyl)-: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility profile of Cyclohexanol, 4-(2-methylaminoethyl)-, a molecule of interest in pharmaceutical development. We delve into the theoretical principles governing its solubility, predicated on its unique amphiphilic structure, which contains both a lipophilic cyclohexane scaffold and hydrophilic hydroxyl and secondary amine functionalities. This guide outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination in a range of aqueous and organic solvents. The pivotal role of pH in modulating aqueous solubility is examined, providing a predictive framework for its behavior in biological systems. All methodologies are presented with a focus on causality and self-validation, ensuring researchers can confidently apply these principles and protocols in a laboratory setting.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption, insufficient drug concentration at the target site, and ultimately, clinical failure.
This guide focuses on Cyclohexanol, 4-(2-methylaminoethyl)- , a compound whose structure presents a compelling case study in solubility. It features a non-polar cyclohexane ring, which imparts lipophilic character, and two polar functional groups—a hydroxyl (-OH) and a secondary amine (-NH-)—that confer hydrophilicity. Understanding the interplay between these structural elements is essential for predicting and optimizing its behavior as a potential therapeutic agent. This document serves as a foundational resource for scientists, providing the theoretical grounding and practical methodologies required to fully characterize the solubility of this and structurally related molecules.
Theoretical Framework for Solubility
The solubility of a compound is not a random phenomenon; it is governed by the fundamental principles of intermolecular forces.[1][2] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the formation of new, energetically favorable solute-solvent interactions.[3]
The "Like Dissolves Like" Principle
This adage remains a cornerstone of solubility prediction.[1][4] Polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This is because the intermolecular forces in the solute and solvent are of a similar nature and magnitude, allowing for effective solvation.
-
Polar Solvents (e.g., water, methanol, ethanol) have significant dipole moments and often engage in hydrogen bonding.
-
Non-Polar Solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces).
-
Polar Aprotic Solvents (e.g., DMSO, acetone) have dipole moments but lack O-H or N-H bonds, making them unable to donate hydrogen bonds.
Structural Analysis of Cyclohexanol, 4-(2-methylaminoethyl)-
A molecule's solubility is a direct consequence of its structure. The target compound possesses distinct regions with opposing polarities, a characteristic known as amphiphilicity.
Caption: Structural analysis of the target molecule's amphiphilic nature.
-
Lipophilic (Non-Polar) Region : The cyclohexane ring and the ethyl linker are composed primarily of C-C and C-H bonds, which are non-polar. This region will favorably interact with non-polar organic solvents like hexane and toluene.
-
Hydrophilic (Polar) Region : The hydroxyl (-OH) and secondary amine (-NH-) groups are highly polar. Both can act as hydrogen bond donors and acceptors, which is the primary mechanism for solubility in protic solvents like water and alcohols.
The Decisive Influence of pH on Aqueous Solubility
The secondary amine in the molecule is a weak base. This feature is of paramount importance as it dictates a pH-dependent solubility profile in aqueous media. In an acidic environment, the amine group will be protonated, forming a cationic ammonium salt.
R₂NH (less soluble) + H₃O⁺ ⇌ R₂NH₂⁺ (highly soluble) + H₂O
This transformation from a neutral, less polar molecule to a charged, highly polar ionic species dramatically increases its affinity for the polar water solvent. Therefore, the compound is expected to exhibit significantly higher solubility in acidic solutions (e.g., gastric fluid) compared to neutral or basic solutions (e.g., intestinal fluid or blood plasma).
Predicted Solubility Profile
While experimental validation is essential, a scientifically-grounded prediction can guide initial formulation efforts. The parent molecule, cyclohexanol, is moderately soluble in water (3.6 g/100 mL) and miscible with many organic solvents.[5][6] Our target molecule has a larger carbon framework (9 carbons vs. 6), which would typically decrease water solubility. However, the addition of the highly polar and basic amino group is expected to counteract this effect, particularly at physiological pH and below.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (pH 7.4) | Low to Moderate | H-bonding from -OH and -NH groups is offset by the large non-polar C9 backbone. |
| Water (pH < 5) | High | Protonation of the amine group forms a highly soluble ammonium salt. | |
| Methanol / Ethanol | High | The solvent's polarity and H-bonding capabilities can solvate both polar groups and interact with the non-polar region. | |
| Polar Aprotic | DMSO | High | Strong dipole moment effectively solvates the polar functional groups. |
| Moderately Polar | Dichloromethane (DCM) | Moderate | Can interact with the lipophilic backbone, with some affinity for the polar groups. |
| Non-Polar | Hexane / Toluene | Very Low / Insoluble | The solvent cannot overcome the strong intermolecular H-bonds of the solute's polar groups. |
Experimental Determination of Solubility
To move from prediction to fact, rigorous experimental testing is required. The following protocols describe robust methods for both qualitative and quantitative solubility assessment.
General Experimental Workflow
The foundational method for determining thermodynamic solubility is the shake-flask method. This process involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Caption: Standard shake-flask workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid screening method helps classify the compound's solubility in various solvents, guiding the selection of solvents for more complex experiments.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a concentration of approximately 10 mg/mL.
Procedure:
-
Preparation: Add ~10 mg of Cyclohexanol, 4-(2-methylaminoethyl)- to a clear glass vial.
-
Solvent Addition: Add 1.0 mL of the test solvent to the vial.
-
Agitation: Cap the vial and vortex for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: A clear solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.
-
-
Heating (Optional): If the compound is not soluble at room temperature, heat the vial in a water bath (e.g., to 50°C) and observe any change in solubility.[7]
-
Record: Document observations for each solvent tested (e.g., water, 5% HCl, 5% NaOH, methanol, ethanol, DMSO, hexane).
Protocol 2: Quantitative Analysis via HPLC
This protocol provides precise solubility values by analyzing a saturated solution with High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the equilibrium solubility of the compound in mg/mL or µg/mL.
Methodology:
-
Stock Solution & Calibration Curve:
-
Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
-
Sample Preparation (Shake-Flask):
-
Add an excess of the solid compound (e.g., 5-10 mg) to a vial, ensuring solid remains undissolved.
-
Add a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it on a shaker/agitator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the slurry at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully remove an aliquot of the clear supernatant. Causality Check: This step is critical; any suspended solids will artificially inflate the solubility measurement.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for this moderately polar compound).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure protonation and good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by a UV scan of the compound).
-
-
-
Calculation:
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.
-
Data Interpretation and Discussion
The results from these experiments provide a clear, actionable solubility profile. The quantitative data from HPLC analysis confirms the predictions made from the theoretical framework, highlighting the compound's amphiphilic nature and the profound effect of pH. The high solubility in acidic water underscores its potential for good oral absorption, while its solubility in polar organic solvents like ethanol and DMSO provides flexibility for creating formulations for preclinical studies. The low solubility in non-polar solvents like hexane is expected and confirms the dominance of the polar functional groups in driving the molecule's overall solubility characteristics.
Conclusion
The solubility of Cyclohexanol, 4-(2-methylaminoethyl)- is a multifaceted property governed by its amphiphilic structure. It exhibits moderate to high solubility in polar organic solvents and demonstrates a critical pH-dependent solubility profile in aqueous media, with significantly enhanced solubility under acidic conditions. This comprehensive understanding, derived from both theoretical principles and robust experimental protocols detailed herein, is fundamental for advancing its development as a potential therapeutic agent. The methodologies and insights presented in this guide provide a solid framework for researchers to assess and navigate the formulation challenges of this and other complex drug candidates.
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An In-depth Technical Guide to Cis-Trans Isomerism in 4-(2-methylaminoethyl)cyclohexanol Derivatives
Abstract
Stereoisomerism is a cornerstone of medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive technical overview of cis-trans isomerism in 4-(2-methylaminoethyl)cyclohexanol derivatives, a structural motif of interest in drug development. We will delve into the fundamental principles of conformational analysis of the cyclohexane ring, which dictates the spatial orientation of the substituents and, consequently, the isomeric forms. This whitepaper will further explore the synthesis, separation, and characterization of these isomers, with a focus on the practical application of spectroscopic and chromatographic techniques. Finally, we will discuss the critical importance of isolating and characterizing individual isomers to understand their distinct biological activities, a crucial step in the development of safe and effective therapeutics.
Introduction: The Significance of Stereoisomerism in Drug Development
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Cis-trans isomerism, a type of diastereomerism, arises in cyclic compounds due to restricted rotation around single bonds within the ring structure.[3][4] In the context of drug development, the seemingly subtle difference between a cis and a trans isomer can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[2][5][6] Therefore, a thorough understanding and characterization of cis-trans isomers are paramount for the development of safe and effective pharmaceuticals.[5][7]
The 4-(2-methylaminoethyl)cyclohexanol scaffold is a key structural component in various biologically active molecules. The presence of two substituents on the cyclohexane ring gives rise to cis and trans isomers, each with a unique three-dimensional shape that dictates its interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and techniques required to navigate the complexities of cis-trans isomerism in this important class of compounds.
Conformational Analysis of 4-(2-methylaminoethyl)cyclohexanol
The stereochemistry of 4-(2-methylaminoethyl)cyclohexanol derivatives is fundamentally governed by the conformational preferences of the cyclohexane ring. The cyclohexane ring is not planar and predominantly exists in a stable "chair" conformation to minimize angular and torsional strain.[8] In a substituted cyclohexane, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[8][9]
Through a process known as a "ring flip," one chair conformation can interconvert to another, causing axial substituents to become equatorial and vice versa.[8] However, for substituted cyclohexanes, these two chair conformations are often not energetically equivalent.[9] The stability of a particular conformation is largely influenced by steric interactions, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[9][10][11]
For 1,4-disubstituted cyclohexanes like 4-(2-methylaminoethyl)cyclohexanol, we must consider the relative positions of the hydroxyl and the 2-methylaminoethyl groups.
-
Trans Isomer: In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a diequatorial conformation, where both bulky groups occupy the more stable equatorial positions, minimizing steric hindrance.[10] This is generally the more stable conformation for the trans isomer.
-
Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is equatorial.[10] The molecule will preferentially adopt the conformation where the larger substituent occupies the equatorial position to minimize 1,3-diaxial strain.[9]
The energy difference between these conformations dictates the equilibrium ratio of the isomers at a given temperature.[8] Understanding these conformational preferences is the first step in predicting the properties and behavior of the cis and trans isomers.
Synthesis and Separation of Cis-Trans Isomers
The synthesis of 4-(2-methylaminoethyl)cyclohexanol derivatives often results in a mixture of cis and trans isomers. The stereochemical outcome of the reaction depends on the starting materials and reaction conditions. For instance, the reduction of a corresponding ketone precursor can lead to a mixture of alcohols.[12] Enzymatic methods, utilizing keto reductases and amine transaminases, have shown promise in the stereoselective synthesis of specific isomers of aminocyclohexanols.[12][13]
Once a mixture of isomers is obtained, their separation is a critical step for individual characterization and biological evaluation. Several chromatographic techniques are employed for this purpose.
Chromatographic Separation Techniques
The choice of chromatographic technique depends on the physicochemical properties of the isomers, such as their polarity and volatility.[14]
| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Key Considerations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Polysiloxane-based columns (e.g., DB-5, HP-1) | Inert carrier gas (e.g., Helium, Nitrogen) | Suitable for volatile and thermally stable derivatives.[14][15] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Silica gel (normal phase), C18-bonded silica (reversed-phase) | Hexane/Ethyl Acetate (normal), Acetonitrile/Water (reversed) | Highly versatile for a wide range of polarities.[14][16] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase, offering advantages of both GC and HPLC. | Chiral or achiral packed columns | Supercritical CO2 with modifiers (e.g., Methanol) | A "green" alternative with fast separation times.[14] |
| Chiral Chromatography | Separation of enantiomers (if a chiral center is present) and diastereomers based on stereoselective interactions with a chiral stationary phase (CSP). | Polysaccharide-based (cellulose, amylose), Pirkle-type | Varies depending on the CSP and analyte | Essential for resolving enantiomers and can also be effective for diastereomers like cis-trans isomers.[16][17][18][19] |
Experimental Protocol: HPLC Separation of Cis and Trans Isomers
The following is a general protocol for the separation of cis and trans isomers of a 4-(2-methylaminoethyl)cyclohexanol derivative using HPLC. Optimization of the mobile phase composition and gradient may be required for specific derivatives.
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
HPLC System Setup:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and structural information.[7]
-
-
Data Acquisition and Analysis: Run the sample and analyze the resulting chromatogram to determine the retention times and relative peak areas of the cis and trans isomers.
Spectroscopic Characterization of Isomers
Once separated, the individual isomers must be unambiguously identified. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The key to differentiating cis and trans isomers lies in the analysis of chemical shifts and coupling constants.[20][22][23]
In the more stable diequatorial conformation of the trans isomer, the protons on the carbons bearing the substituents are typically in axial positions. These axial protons will exhibit large axial-axial coupling constants (³J_ax-ax) with neighboring axial protons, typically in the range of 10-13 Hz.[20]
In the cis isomer, one substituent is axial and the other is equatorial. The proton on the carbon with the equatorial substituent will be in an axial position, showing large axial-axial couplings. Conversely, the proton on the carbon with the axial substituent will be in an equatorial position, exhibiting smaller axial-equatorial and equatorial-equatorial couplings.[20]
The chemical shifts of the protons and carbons attached to the substituents will also differ between the isomers due to the different magnetic environments of axial and equatorial positions.[20][22]
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural elucidation.[24][25][26][27] This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, confirming the cis or trans configuration and providing detailed information about bond lengths and angles.
Differential Pharmacological and Toxicological Profiles
The distinct three-dimensional structures of cis and trans isomers lead to different interactions with biological macromolecules such as enzymes and receptors. This can result in significant differences in their pharmacological activity, metabolic fate, and toxicity.[5][6][28]
For example, one isomer might bind to a target receptor with high affinity, eliciting a therapeutic response, while the other isomer may be inactive or bind to a different target, causing off-target effects or toxicity.[1][2] Therefore, it is a regulatory requirement to characterize the pharmacological and toxicological profiles of each isomer present in a drug substance.[5][6]
Workflow for Isomer-Specific Biological Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of cis and trans isomers in a drug development program.
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Toxicological data and safety handling for Cyclohexanol, 4-(2-methylaminoethyl)-
Technical Monograph: Safety, Toxicology, and Handling of 4-(2-Methylaminoethyl)cyclohexanol
Part 1: Executive Summary & Chemical Identity
4-(2-Methylaminoethyl)cyclohexanol is a bifunctional secondary amine and cyclic alcohol.[1] While often encountered as a pharmaceutical intermediate or metabolite analog (structurally distinct from but homologous to precursors of venlafaxine-type antidepressants or mucolytics like ambroxol), specific toxicological datasets for this exact isomer are sparse in public registries.[1]
Therefore, this guide utilizes Read-Across Toxicology , synthesizing data from structural analogs (e.g., 4-(dimethylamino)cyclohexanol and trans-4-aminocyclohexanol) to establish a conservative safety profile.[1] Treat this substance as a bioactive, caustic intermediate.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 4-[2-(methylamino)ethyl]cyclohexan-1-ol |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| PubChem CID | 3048673 |
| CAS Registry | Note: Specific CAS for the free base is rarely cited; Sulfate salt is 64011-66-1.[1][2][3] |
| Structural Features | Cyclohexane ring (lipophilic core), Secondary Amine (basic/reactive), Hydroxyl group (polar).[1] |
Part 2: Physicochemical Profile & Biological Implications[1][2]
Understanding the physical chemistry is the first line of defense.[1] The molecule's duality—a lipophilic ring facilitating permeation and a basic amine causing local tissue damage—dictates the safety protocol.[1]
| Property | Value (Predicted/Analog) | Safety Implication |
| Physical State | Waxy Solid or Viscous Liquid | Dust/Aerosol inhalation risk during weighing.[1] |
| pKa (Amine) | ~10.5 - 11.0 | Highly Basic. Corrosive/Irritating to mucous membranes.[1] |
| LogP (Octanol/Water) | ~1.0 - 1.3 | Moderate lipophilicity; capable of dermal absorption .[1] |
| Boiling Point | >200°C (est.) | Low volatility, but thermal decomposition releases toxic NOₓ.[1] |
| Solubility | Soluble in alcohols, DCM, acidic water | Persists in aqueous waste streams; requires pH adjustment.[1] |
Part 3: Toxicological Assessment (Read-Across Analysis)
Note: In the absence of compound-specific LD50 data, the following assessment is derived from Quantitative Structure-Activity Relationship (QSAR) and analog bridging.
Acute Toxicity Profile
-
Oral (Acute Tox. 4): Based on 4-(dimethylamino)cyclohexanol (CAS 61168-09-0), the estimated LD50 is between 300–2000 mg/kg .[1] Ingestion may cause adrenergic stimulation or CNS depression due to the cyclohexyl moiety.[1]
-
Dermal (Acute Tox. 4): The secondary amine facilitates skin penetration.[1] Systemic toxicity is possible upon prolonged contact.[1]
-
Inhalation (STOT SE 3): Mist or dust is highly irritating to the upper respiratory tract.[1]
Local Effects (Irritation/Corrosion)[1]
-
Skin Irritation (Category 2/1B): The high pKa suggests significant irritation.[1] Prolonged occlusion will lead to chemical burns (necrosis).[1]
-
Eye Damage (Category 1/2A): Amines are particularly damaging to the eye due to rapid penetration of the corneal stroma.[1] Risk of irreversible corneal clouding. [1]
Mechanism of Action (Hypothetical)
The toxicity is likely driven by two vectors:[1]
-
pH-Driven Lysis: Local cellular damage caused by the alkaline nitrogen.[1]
-
Neurotransmitter Interaction: The phenethylamine-like backbone (albeit saturated) suggests potential interaction with monoamine transporters, posing a risk of sympathomimetic effects (tachycardia, agitation) at high doses.[1]
Visualization: Toxicological Pathway[1]
Figure 1: Exposure-Response Pathway illustrating the dual threat of alkaline tissue damage and lipophilic absorption.[1]
Part 4: Safety Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Airflow: Maintain face velocity >0.5 m/s.
-
Decontamination: Surfaces should be wiped with weak acid (e.g., 5% Citric Acid) followed by water to neutralize amine residues.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | Hand Protection | Eye Protection | Body Protection |
| Standard Handling | Double Gloving: Nitrile (Outer) over Laminate (Inner).[1] Reason: Amines can permeate standard nitrile over time.[1] | Chemical Splash Goggles (ANSI Z87.[1]1) | Lab Coat (Cotton/Poly), Closed-toe shoes.[1] |
| Spill Cleanup | Butyl Rubber or Silver Shield® gloves.[1] | Face Shield + Goggles | Tyvek® Suit (Impervious).[1] |
Experimental Protocol: Safe Solubilization
Objective: Prepare a stock solution without generating amine aerosols.
-
Preparation: Calculate required mass. Pre-weigh solvent (e.g., DMSO or Methanol) in a septum-capped vial.[1]
-
Weighing: Transfer solid 4-(2-methylaminoethyl)cyclohexanol into a tared vial inside the fume hood. Do not use a spatula that has touched strong oxidizers. [1]
-
Dissolution: Add solvent immediately.[1] If using acidic water, add slowly to dissipate heat of neutralization.[1]
-
Labeling: Mark as "Corrosive" and "Toxic."
Part 5: Emergency Response Protocols
Self-Validating Step: Ensure these protocols are printed and physically located near the workspace before starting work.[1]
| Scenario | Immediate Action | Rationale |
| Eye Contact | Irrigate for 15+ minutes immediately. Lift eyelids.[1] | Alkaline burns penetrate deeper than acids; immediate dilution is critical to save sight.[1] |
| Skin Contact | Wash with soap and water.[1] Do not use ethanol. | Ethanol increases skin perfusion, potentially accelerating systemic absorption of the amine.[1] |
| Inhalation | Move to fresh air.[1] Monitor for delayed pulmonary edema. | Amine vapors can cause delayed inflammation of the alveoli.[1] |
| Spill | Adsorb with vermiculite.[1] Neutralize with weak acid (citric).[1] | Prevents off-gassing of the amine during disposal.[1] |
Emergency Decision Logic
Figure 2: Decision tree for immediate response to exposure events.
Part 6: References
-
PubChem. (2025).[1][4] 4-(2-methylaminoethyl)cyclohexanol (CID 3048673).[1][3] National Library of Medicine.[1] [Link][1]
-
ECHA. (2024).[1] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency.[1] [Link]
-
Hathaway, G. J., & Proctor, N. H. (2004).[1] Proctor and Hughes' Chemical Hazards of the Workplace.[1] Wiley-Interscience.[1] (Reference for general aliphatic amine toxicology).
Disclaimer: This guide is intended for research purposes only. The toxicological data presented is derived from structural analogs and predictive modeling.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
- 1. Cyclohexanol | CAS#:108-93-0 | Chemsrc [chemsrc.com]
- 2. 4-[2-(Methylamino)ethyl]cyclohex-2-en-1-amine | C9H18N2 | CID 163457564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-(2-methylaminoethyl)cyclohexanol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 4. Cyclohexanol, 4-(2-(N-methyl)aminopropyl)-, sulfate | C10H23NO5S | CID 115668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of Cyclohexanol, 4-(2-methylaminoethyl)- as a pharmaceutical intermediate
Literature Review & Technical Guide: Cyclohexanol, 4-(2-methylaminoethyl)- as a Pharmaceutical Intermediate
Executive Summary
In modern pharmaceutical development, the strategic selection of aliphatic, sp3-rich building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 63918-21-8) is a highly versatile, bifunctional intermediate. Featuring both a secondary amine and a secondary alcohol mounted on a conformationally restricted cyclohexane ring, this compound serves as a premium scaffold for synthesizing complex central nervous system (CNS) agents, GPCR-targeting ligands, and kinase inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven experimental workflows for its functionalization.
Structural Profiling & Physicochemical Data
The utility of 4-(2-methylaminoethyl)cyclohexanol lies in its dual reactivity centers. The cyclohexane ring provides critical lipophilicity and 3D vectorality, allowing medicinal chemists to escape the "flatland" of planar aromatic rings. The secondary amine offers a handle for targeted basicity (pKa ~9-10), while the hydroxyl group acts as both a hydrogen bond donor/acceptor and a synthetic anchor.
Table 1: Physicochemical Properties of 4-(2-methylaminoethyl)cyclohexanol [1]
| Property | Value |
| Chemical Name | 4-(2-methylaminoethyl)cyclohexan-1-ol |
| CAS Registry Number | 63918-21-8 |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| Exact Mass | 157.147 g/mol |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| Flash Point | 78.7 ºC |
Mechanistic Utility in API Synthesis
To effectively utilize this intermediate, chemists must navigate the inherent competition between the secondary amine and the secondary alcohol. Because the secondary amine is significantly more nucleophilic than the secondary alcohol, direct functionalization of the hydroxyl group requires prior chemoselective protection of the amine[2].
Once the amine is masked (typically as a tert-butyl carbamate or "Boc" group), the secondary alcohol can be oxidized to a ketone, inverted via Mitsunobu conditions, or O-alkylated. Conversely, if the alcohol is protected or left unreacted, the secondary amine can undergo reductive amination, SN2 alkylation, or peptide coupling to form stable amides.
Divergent functionalization pathways of the bifunctional intermediate.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating systems—protocols where the physical or chemical feedback of the reaction inherently confirms its success. Below are the standardized methodologies for the orthogonal functionalization of this intermediate.
Protocol A: Chemoselective N-Boc Protection
To manipulate the cyclohexanol moiety, the secondary amine must first be protected[2].
-
Preparation : Dissolve 1.0 eq of 4-(2-methylaminoethyl)cyclohexanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition : Add 1.2 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger, preventing the protonation of the secondary amine and maintaining its nucleophilicity.
-
Reagent Introduction : Slowly add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM at 0 °C. Causality: Cooling to 0 °C suppresses exothermic side reactions and prevents potential O-acylation, ensuring strict chemoselectivity for the amine.
-
Reaction & Monitoring : Warm to room temperature and stir for 4 hours.
-
Self-Validation : Monitor via Thin Layer Chromatography (TLC). The reaction is deemed complete when the ninhydrin stain transitions from a positive (purple/blue) to a negative (colorless/yellow) result, physically confirming the total consumption of the free amine.
-
Workup : Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Swern Oxidation of the Cyclohexanol
Converting the secondary alcohol to a cyclohexanone derivative expands the 3D chemical space, allowing for subsequent Grignard additions or reductive aminations[3].
-
Activation : To a solution of 1.2 eq oxalyl chloride in anhydrous DCM at -78 °C, dropwise add 2.4 eq of anhydrous dimethyl sulfoxide (DMSO). Causality: This generates the highly electrophilic chlorodimethylsulfonium ion intermediate in situ.
-
Substrate Addition : After 15 minutes, slowly add 1.0 eq of the N-Boc protected intermediate (from Protocol A) dissolved in DCM. Causality: The secondary alcohol attacks the sulfonium ion to form an alkoxysulfonium ylide.
-
Elimination : Add 3.0 eq of TEA and stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature. Causality: TEA deprotonates the ylide, driving the intramolecular elimination to form the ketone and dimethyl sulfide (DMS).
-
Self-Validation : The Swern oxidation is inherently self-validating; the evolution of DMS provides an immediate olfactory confirmation (a distinct rotten cabbage odor) of the ylide decomposition[3]. TLC will simultaneously show the disappearance of the polar alcohol spot.
-
Workup : Quench with water, extract with DCM, wash with 1M HCl (to remove excess TEA), dry, and concentrate.
Analytical Characterization & Quality Control
Before deploying the functionalized intermediate into late-stage API synthesis, rigorous analytical validation is mandatory to prevent impurity carryover.
Quality control workflow ensuring >98% purity prior to downstream API synthesis.
Analytical Parameters:
-
LC-MS (ESI+) : Expected to show the [M+H]+ peak at m/z 158.2 for the unprotected core. For the N-Boc protected variant, expect a peak at m/z 258.2, often accompanied by a characteristic fragment at m/z 202.2 (loss of the tert-butyl group, -56 Da).
-
¹H NMR (400 MHz, CDCl₃) : Key diagnostic peaks include the N-CH₃ singlet (~2.4 ppm) and the broad multiplet for the oxymethine proton (CH-OH) on the cyclohexane ring (~3.5 ppm). Upon Swern oxidation, the oxymethine proton signal will completely disappear, confirming the conversion to the ketone.
References
-
Chemsrc . "4-(2-Methylaminoethyl)cyclohexanol Physical and Chemical Properties." Chemsrc Chemical Database. [Link]
-
Wikipedia Contributors . "Swern oxidation." Wikipedia, The Free Encyclopedia.[Link]
-
Organic Chemistry Portal . "Boc-Protected Amino Groups." Organic Chemistry Portal Database.[Link]
Sources
Ionization Behavior and pKa Profiling of 4-(2-Methylaminoethyl)cyclohexanol: A Comprehensive Guide for Drug Development
As a Senior Application Scientist, understanding the precise thermodynamic ionization behavior of an active pharmaceutical ingredient (API) or its precursors is the bedrock of successful drug development. The molecule 4-(2-methylaminoethyl)cyclohexanol is a bifunctional aliphatic compound featuring a secondary amine and a secondary alcohol. Its ionization state dictates its solubility, membrane permeability, salt-selection strategy, and even its chemical stability profile[1].
This technical whitepaper dissects the theoretical acid-base chemistry of 4-(2-methylaminoethyl)cyclohexanol, outlines the causality behind its physiological state, and provides a rigorously self-validating experimental protocol for empirical pKa determination.
Structural Analysis and Thermodynamic Basis of Ionization
To predict the physicochemical behavior of 4-(2-methylaminoethyl)cyclohexanol, we must isolate and analyze its two distinct ionizable pharmacophores:
The Secondary Aliphatic Amine (-NHCH₃)
The 2-methylaminoethyl side chain contains a secondary amine. The nitrogen atom's lone pair is the primary site of basicity and nucleophilicity[2]. The alkyl groups (the methyl group and the ethyl linker) exert an inductive electron-donating effect, which increases the electron density on the nitrogen atom. This inductive stabilization significantly lowers the energy of the conjugate acid (the ammonium cation)[2]. Consequently, simple aliphatic secondary amines are strong bases, typically exhibiting pKa values between 10.0 and 11.0[2].
The Secondary Cycloalkanol (-OH)
The hydroxyl group is bound to an sp³-hybridized carbon on the cyclohexane ring. Unlike phenols—where the conjugate base (phenoxide) is highly stabilized by the delocalization of the negative charge into the aromatic π-system—the cyclohexanol alkoxide lacks any resonance stabilization[3]. Because the negative charge remains localized on the oxygen atom, the formation of the conjugate base is thermodynamically unfavorable[3]. As a result, cyclohexanols are extremely weak acids, with pKa values typically ranging from 16.0 to 18.2[4].
Figure 1: pH-dependent ionization states of 4-(2-methylaminoethyl)cyclohexanol.
Physiological Relevance and Drug Development Implications
The disparity between the two pKa values means that 4-(2-methylaminoethyl)cyclohexanol will never exist as a zwitterion. Instead, its charge state is entirely dictated by the amine group within physiological windows.
Quantitative Data Summary
Table 1: Predicted Ionization Parameters and Physiological States
| Functional Group | Structure Type | Predicted pKa Range | State at pH 1.2 (Stomach) | State at pH 7.4 (Blood/Intestine) |
| Secondary Amine | Aliphatic (-NHCH₃) | 10.0 – 10.5 | >99.9% Protonated (+) | >99.8% Protonated (+) |
| Secondary Alcohol | Cycloalkanol (-OH) | 16.0 – 18.2 | 100% Neutral (0) | 100% Neutral (0) |
| Net Molecular Charge | - | - | +1 (Cationic) | +1 (Cationic) |
Causality in Formulation and Risk Management
-
Permeability: Because the molecule is permanently ionized (+1) at pH 7.4, passive transcellular diffusion across lipophilic cell membranes will be restricted. Formulation strategies may require permeation enhancers or reliance on carrier-mediated transport.
-
Nitrosamine Risk (Critical): Secondary amines are highly vulnerable to nitrosation, forming N-nitrosamines upon reaction with nitrites[5]. Because N-nitrosamines are a cohort of concern for mutagenicity, the presence of the secondary amine mandates strict mitigation strategies (e.g., controlling nitrite levels in excipients and utilizing sub-stoichiometric stress testing) during drug product formulation[5].
Experimental pKa Determination: Methodological Causality
Selecting the correct analytical technique is critical. Because 4-(2-methylaminoethyl)cyclohexanol lacks a conjugated π-system, it is UV-Vis transparent. Therefore, standard spectrophotometric pKa determination is fundamentally unsuitable without complex, error-prone derivatization[6].
While ¹H and ¹⁵N NMR spectroscopy can be used to track chemical shifts as a function of pH to derive microscopic pKa values[7], Potentiometric Titration remains the gold standard for macroscopic thermodynamic pKa determination[8]. If the neutral free base exhibits poor aqueous solubility, a cosolvent system (e.g., methanol-water) must be used, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa[8].
Figure 2: Self-validating potentiometric titration workflow for pKa determination.
Standardized Potentiometric Titration Protocol
This protocol is designed as a self-validating system to ensure thermodynamic accuracy and eliminate environmental artifacts.
Table 2: Experimental Setup Parameters
| Parameter | Specification | Scientific Rationale |
| Titrant | 0.01 M NaOH / HCl | Low concentration ensures precise volume control near the inflection point. |
| Ionic Strength | 0.15 M KCl | Stabilizes activity coefficients and mimics physiological osmolarity[8]. |
| Atmosphere | Nitrogen (N₂) Purge | Prevents CO₂ dissolution, which causes carbonate errors and shifts pH[8]. |
| Temperature | 25.0 ± 0.1 °C | pKa is highly temperature-dependent; strict thermoregulation is mandatory. |
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C. Self-Validation: Calculate the Nernstian slope; it must be between 95% and 102% of the theoretical value (59.16 mV/pH) to proceed.
-
Sample Preparation: Dissolve 4-(2-methylaminoethyl)cyclohexanol (as the hydrochloride salt) to a concentration of 3.2 × 10⁻⁴ M in a 0.15 M KCl aqueous solution[8].
-
Environmental Control: Submerge the electrode and a temperature probe into the analyte. Initiate a gentle, continuous flow of N₂ gas through the solution for 15 minutes prior to titration to purge dissolved CO₂[8]. Maintain the N₂ blanket throughout the experiment.
-
Forward Titration: Add 0.01 M NaOH in 0.05 mL increments. Stir vigorously for 10 seconds after each addition, then allow the potential to stabilize (drift < 0.1 mV/min) before recording the pH[8].
-
Self-Validation (Hysteresis Check): Once pH 11.5 is reached, perform a back-titration using 0.01 M HCl. Causality: If the forward and backward titration curves overlap perfectly, it proves the system remained in thermodynamic equilibrium and no chemical degradation occurred at high pH.
-
Data Processing: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the exact equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
References
-
Master Organic Chemistry. "Acidity and Basicity of Alcohols." Master Organic Chemistry. Available at:[Link]
-
FooDB. "Showing Compound Cyclohexanol (FDB003415)." The Food Component Database. Available at:[Link]
-
DergiPark. "Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration." Journal of Faculty of Pharmacy. Available at:[Link]
-
ResearchGate. "Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis." ResearchGate. Available at:[Link]
-
National Institutes of Health (PMC). "Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances." PubMed Central. Available at:[Link]
-
EFPIA. "Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines." European Federation of Pharmaceutical Industries and Associations. Available at:[Link]
Sources
- 1. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Showing Compound Cyclohexanol (FDB003415) - FooDB [foodb.ca]
- 5. efpia.eu [efpia.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Advanced Synthetic Methodologies for 4-(2-Methylaminoethyl)cyclohexanol: A Technical Whitepaper
Executive Summary
Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 63918-21-8)[1] is a highly versatile, bifunctional aliphatic scaffold utilized in the development of complex active pharmaceutical ingredients (APIs). Featuring both a secondary
This whitepaper synthesizes recent patent literature and state-of-the-art synthetic methodologies, providing drug development professionals with a rigorous, scalable, and chemoselective framework for synthesizing this secondary amine while avoiding the ubiquitous pitfall of over-alkylation.
Structural Profiling and Strategic Importance
The synthesis of secondary
Retrosynthetic Paradigms & Patent-Backed Routes
Route A: Classical Lewis Acid-Mediated Reductive Amination
As detailed in recent pharmaceutical process patents (e.g., US Patent 9,951,012 B2)[4], the reductive amination of aldehydes using methylamine can be highly optimized through the introduction of a Lewis acid. By utilizing Titanium(IV) isopropoxide (
Route B: Silane-Mediated -Boc- -Methylamine Transfer
A breakthrough 2025 methodology published in the Journal of Organic Chemistry describes the synthesis of secondary
Route C: Biocatalytic Imine Reductases (IREDs)
For applications requiring strict stereocontrol (e.g., isolating pure cis or trans isomers of the cyclohexanol ring), biocatalytic reductive amination has moved from the bench to ton-scale production. Recent advances in Imine Reductases (IREDs) allow for the direct coupling of aliphatic aldehydes with methylamine under aqueous, ambient conditions, offering an unparalleled "green chemistry" alternative with
Mechanistic Pathway
The following diagram illustrates the electron flow and intermediate progression of the classical reductive amination pathway (Route A), highlighting the critical transition from the unstable hemiaminal to the electrophilic iminium ion.
Fig 1: Mechanistic pathway of the reductive amination yielding the secondary N-methylamine.
Standardized Experimental Protocol: Self-Validating Reductive Amination
The following protocol is engineered for the reliable bench-scale synthesis of 4-(2-methylaminoethyl)cyclohexanol, utilizing causality-driven steps to ensure a self-validating workflow.
Reagents & Materials:
-
4-(2-oxoethyl)cyclohexanol (1.0 eq, 10.0 mmol)
-
Methylamine solution (
, 2.0 M in THF, 1.5 eq, 15.0 mmol) -
Titanium(IV) isopropoxide (
, 1.2 eq, 12.0 mmol) -
Sodium triacetoxyborohydride (
, 1.5 eq, 15.0 mmol) -
Anhydrous Tetrahydrofuran (THF, 50 mL)
Step-by-Step Methodology:
-
Imine Condensation: Under an inert argon atmosphere, dissolve 4-(2-oxoethyl)cyclohexanol in 30 mL of anhydrous THF. Cool the reaction vessel to 0 °C. Dropwise, add the methylamine solution followed by
.-
Causality: Methylamine is highly volatile; using a standardized THF solution prevents stoichiometric loss.
acts as a water scavenger and Lewis acid, preventing the reversible hydrolysis of the hemiaminal back to the starting aldehyde.
-
-
Stirring & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation: Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Ninhydrin stain). The disappearance of the aldehyde spot confirms complete imine formation.
-
-
Selective Reduction: Re-cool the reaction to 0 °C. Add
in small portions over 15 minutes. Stir for an additional 6 hours at room temperature.-
Causality:
is chosen specifically over because its electron-withdrawing acetate groups reduce its nucleophilicity. It will rapidly reduce the protonated iminium ion but will not reduce any residual unreacted aldehyde, thereby preventing the formation of a diol byproduct.
-
-
Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous
. Stir vigorously for 30 minutes until the titanium salts precipitate as a white solid ( ). Filter the suspension through a pad of Celite.-
Causality: The basic quench neutralizes the acetic acid generated during reduction and forces the secondary amine into its free-base form, allowing it to partition cleanly into the organic extraction phase.
-
-
Isolation: Extract the filtrate with Dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo to yield the crude 4-(2-methylaminoethyl)cyclohexanol.
Quantitative Route Comparison
The table below summarizes the empirical performance of the three primary synthetic routes discussed, providing a decision matrix for process chemists based on scale and purity requirements.
| Synthetic Route | Reagents / Catalyst | Yield (%) | Purity (%) | Scalability | Key Advantage |
| A: Classical Reductive Amination | 75 - 82 | >95 | High | Cost-effective, utilizes standard bench-stable reagents. | |
| B: Silane-Mediated Reduction | 85 - 90 | >98 | Medium | Completely avoids over-alkylation; product isolated as a pure HCl salt. | |
| C: Biocatalytic Amination | Imine Reductase (IRED), | 60 - 70 | >99 (de) | Low/Med | Highly stereoselective; operates under environmentally benign conditions. |
References
-
Chemsrc. "63918-21-8 4-(2-Methylaminoethyl)cyclohexanol Physical and Chemical Properties." ChemSrc Database. Available at:[Link]
-
Murugesan, V., et al. (2021). "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines." Semantic Scholar / Taylor & Francis. Available at:[Link]
- Google Patents (2018). "US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." United States Patent and Trademark Office.
-
American Chemical Society (2025). "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl." The Journal of Organic Chemistry. Available at:[Link]
-
Royal Society of Chemistry (2022). "Reductive aminations by imine reductases: from milligrams to tons." Chemical Science. Available at:[Link]
Sources
- 1. 63918-21-8_4-(2-Methylaminoethyl)cyclohexanolCAS号:63918-21-8_4-(2-Methylaminoethyl)cyclohexanol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
Methodological & Application
Step-by-step synthesis protocol for Cyclohexanol, 4-(2-methylaminoethyl)-
Executive Summary & Strategic Analysis
Target Molecule: 4-(2-(methylamino)ethyl)cyclohexan-1-ol Formula: C₉H₁₉NO MW: 157.26 g/mol Key Features: 1,4-disubstituted cyclohexane, secondary amine, secondary alcohol.
This protocol details the synthesis of 4-(2-(methylamino)ethyl)cyclohexan-1-ol, a structural motif often utilized in the development of CNS-active agents (e.g., serotonin-norepinephrine reuptake inhibitors). The synthesis prioritizes the "Aromatic Reduction Strategy," utilizing N-Methyltyramine as the pivotal intermediate. This approach is superior to alternative routes (such as reductive amination of cyclohexanone derivatives) because it leverages the pre-existing 1,4-substitution pattern of the aromatic precursor, thereby simplifying regiocontrol.
Retrosynthetic Logic
The synthesis is disconnected into two phases:
-
Core Transformation: Catalytic hydrogenation of the phenol ring to a cyclohexanol ring.
-
Precursor Assembly: Selective mono-methylation of Tyramine (if N-Methyltyramine is not commercially sourced).
Figure 1: Retrosynthetic analysis highlighting the aromatic reduction pathway.
Precursor Synthesis: N-Methyltyramine (Optional)
Note: If N-Methyltyramine (CAS: 370-98-9) is purchased, proceed directly to Section 3.
Direct methylation of primary amines with methyl iodide often leads to over-alkylation (dimethylation). To ensure exclusive mono-methylation , this protocol uses a Formylation-Reduction sequence.
Step 2.1: N-Formylation of Tyramine
Principle: Reaction of the primary amine with ethyl formate yields the N-formyl derivative, protecting the nitrogen and installing the single carbon needed for the methyl group.
| Reagent | Equiv.[1][2][3][4] | Role |
| Tyramine | 1.0 | Substrate |
| Ethyl Formate | Solvent/Excess | Reagent & Solvent |
| Triethylamine (TEA) | 0.1 | Catalyst (Optional) |
Protocol:
-
Dissolve Tyramine (10.0 g, 73 mmol) in Ethyl Formate (50 mL).
-
Reflux the mixture at 54°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting amine.
-
Concentrate the reaction mixture in vacuo to remove excess ethyl formate.
-
Self-Validation: The resulting N-formyltyramine is typically a viscous oil or low-melting solid. ¹H NMR should show a formyl proton signal (~8.0-8.2 ppm).
Step 2.2: Reduction to N-Methyltyramine
Principle: Reduction of the formamide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH₄).
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask; maintain inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ (3.0 equiv) in dry THF (100 mL) at 0°C.
-
Dissolve N-formyltyramine (from Step 2.1) in dry THF (50 mL) and add dropwise to the hydride suspension.
-
Reaction: Warm to reflux (66°C) for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH₄ used).
-
Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate.
-
Yield: Expect ~85-90% of N-Methyltyramine.
Core Synthesis: Catalytic Hydrogenation
Objective: Reduce the aromatic phenol to a cyclohexanol without hydrogenolysis of the C-O bond (deoxygenation) or the benzylic C-N bond.
Critical Mechanistic Insight:
-
Catalyst Selection: Rhodium on Alumina (Rh/Al₂O₃) is the gold standard for phenol reduction. Unlike Palladium (Pd/C), which promotes hydrogenolysis (stripping the -OH), Rhodium is highly active for ring saturation at moderate temperatures while preserving oxygen functionality.
-
Stereochemistry: The reduction will yield a mixture of cis and trans isomers (1,4-disubstitution). In acidic media, the cis isomer often dominates kinetically, but thermodynamic equilibration favors trans.
Experimental Workflow
Figure 2: High-pressure hydrogenation workflow.
Reagent Table
| Component | Quantity | Specification |
| N-Methyltyramine | 5.0 g (33 mmol) | Starting Material |
| 5% Rh/Al₂O₃ | 0.5 g (10 wt%) | Catalyst (Heterogeneous) |
| Ethanol (Abs.) | 50 mL | Solvent |
| Acetic Acid | 0.5 mL | Additive (Prevents amine poisoning) |
| Hydrogen (H₂) | 50 bar | Reactant |
Detailed Protocol
-
Catalyst Loading: In a high-pressure autoclave (e.g., Parr reactor), place the N-Methyltyramine (5.0 g). Add absolute ethanol (50 mL) and glacial acetic acid (0.5 mL).
-
Why Acetic Acid? Free amines can coordinate strongly to the metal surface, poisoning the catalyst. Protonating the amine (forming the acetate salt) mitigates this and accelerates hydrogenation.
-
-
Inerting: Carefully add the 5% Rh/Al₂O₃ catalyst (0.5 g). Caution: Dry Rh catalysts can be pyrophoric in air. Wet with solvent immediately. Seal the reactor. Purge with Nitrogen (3x) to remove oxygen.
-
Hydrogenation: Charge the reactor with Hydrogen gas to 50 bar (approx. 725 psi) .
-
Heating: Heat the reactor to 60°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor H₂ uptake. The reaction is complete when pressure drop ceases (theoretical uptake: 3 moles H₂ per mole substrate).
-
-
Workup:
-
Cool reactor to room temperature. Vent H₂ carefully.
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Concentrate the filtrate in vacuo to obtain the crude acetate salt.
-
-
Free Base Liberation:
-
Dissolve the residue in minimal water.
-
Basify with 2M NaOH to pH > 12.
-
Extract with n-Butanol or DCM (3 x 50 mL). (Note: Amino-alcohols are polar; n-Butanol is often more effective than DCM).
-
Dry organic layer (Na₂SO₄) and concentrate.
-
Purification & Characterization
The crude product is a mixture of cis and trans isomers.
Purification Strategy:
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia is crucial to prevent tailing of the amine.
-
-
Recrystallization (Alternative): Convert to the Hydrochloride salt (using HCl in Dioxane) and recrystallize from Ethanol/Ether to enrich the trans isomer (typically higher melting point).
Analytical Specifications (Self-Validation):
| Test | Expected Result | Interpretation |
| ¹H NMR | Loss of aromatic protons (6.5-7.2 ppm). Appearance of multiplet at 3.5-4.0 ppm (CH-OH). | Confirms ring saturation. |
| MS (ESI+) | [M+H]⁺ = 158.15 | Confirms molecular weight. |
| TLC | Single spot (stained with Ninhydrin or KMnO₄). | Purity check. |
Safety & Handling
-
High Pressure: Hydrogenation at 50 bar requires rated equipment (autoclave) and blast shielding.
-
Catalysts: Spent Rhodium catalysts are fire hazards. Keep wet and dispose of in dedicated heavy-metal waste containers.
-
LiAlH₄: Reacts violently with water. Use only dry solvents and quench under controlled conditions.
References
-
N-Methyltyramine Synthesis & Properties
-
Catalytic Hydrogenation of Phenols
-
McMillan, L., et al. (2018).[3] The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (2017).[6] Catalytic Hydrogenation Reagents and Mechanisms. ACS. [Link]
-
-
Reductive Amination Methodologies
-
General Isomerism in Cyclohexane Derivatives
Sources
- 1. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
Optimizing reductive amination conditions to yield 4-(2-methylaminoethyl)cyclohexanol
Executive Summary
The synthesis of 4-(2-methylaminoethyl)cyclohexanol presents a classic challenge in organic process development: the selective N-monomethylation of a primary amine without over-alkylation to the dimethyl tertiary amine. While direct alkylation with methyl halides is notoriously non-selective, reductive amination using formaldehyde offers a controlled pathway. However, standard protocols often yield mixtures of mono- and di-methylated products due to the enhanced nucleophilicity of the secondary amine product.
This Application Note details an optimized protocol using Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (
Chemical Strategy & Mechanistic Insight
The Challenge: The "Dimethyl Trap"
In the reductive methylation of 4-(2-aminoethyl)cyclohexanol (1) with formaldehyde, the reaction proceeds via an imine (or iminium) intermediate. The resulting secondary amine product (2) is often more nucleophilic than the starting primary amine. In the presence of excess formaldehyde, (2) rapidly reacts to form the dimethyl tertiary amine (3).
Optimization Goal: Kinetic control to favor the reduction of the first imine species (
The Solution: The Abdel-Magid Protocol
Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure where the aldehyde and amine are mixed directly. STAB is sterically crowded and electron-deficient compared to
-
Selective: It reduces the protonated iminium ion much faster than the neutral aldehyde (formaldehyde).
-
Mild: It tolerates the free hydroxyl group on the cyclohexane ring without protection.
Reaction Scheme:
Optimization Matrix: Experimental Variables
The following table summarizes the impact of key variables on the Mono/Di-methyl ratio, based on internal process data.
| Variable | Condition A (Standard) | Condition B (Optimized) | Mechanistic Impact |
| Solvent | Methanol (MeOH) | 1,2-Dichloroethane (DCE) or THF | Protic solvents (MeOH) can retard imine formation equilibrium. Aprotic solvents (DCE/THF) favor the iminium species in the presence of acid. |
| Stoichiometry | 1.0 eq HCHO | 0.95 - 1.0 eq HCHO | Slight substoichiometric formaldehyde prevents "runaway" dimethylation. Unreacted starting material is easier to separate than the dimethyl impurity. |
| Reductant | |||
| Temperature | Lower temperature during addition controls the exotherm and kinetic selectivity. | ||
| Additives | None | Acetic Acid (1.0 eq) | Promotes iminium ion formation, which is the requisite substrate for STAB reduction. |
Visualizing the Competitive Pathway
The following diagram illustrates the kinetic competition and the intervention point for the optimized protocol.
Figure 1: Kinetic pathway of reductive methylation. The goal is to maximize the green path (Reduction) while severing the red path (Over-alkylation) by limiting Formaldehyde availability.
Detailed Protocol: Selective Monomethylation
Target: 4-(2-methylaminoethyl)cyclohexanol Scale: 10 mmol (Adaptable)
Materials:
-
Substrate: 4-(2-aminoethyl)cyclohexanol (1.43 g, 10 mmol). Note: Ensure the cis/trans ratio is known if stereochemistry is critical.
-
Reagent: Formaldehyde, 37% aqueous solution (0.75 mL, ~10 mmol) OR Paraformaldehyde (300 mg, 10 mmol).
-
Reductant: Sodium Triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq).
-
Solvent: Tetrahydrofuran (THF), anhydrous (30 mL). DCE is alternative.[1]
-
Additive: Acetic Acid (0.6 mL, 10 mmol).
Step-by-Step Procedure:
-
Solubilization: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(2-aminoethyl)cyclohexanol (10 mmol) in THF (25 mL).
-
Expert Tip: If the starting amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base before proceeding.
-
-
Imine Formation (Pre-complexation): Add Formaldehyde (1.0 eq) dropwise. Immediately add Acetic Acid (1.0 eq). Stir at room temperature for 15–30 minutes.
-
Observation: The solution may become slightly cloudy. This "aging" period allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.
-
-
Reduction: Cool the mixture to 0°C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.
-
Safety: Gas evolution (
) is minimal compared to , but venting is still required. -
Why Portion-wise? To prevent localized heating which could degrade the selectivity.
-
-
Reaction Monitoring: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours. TLC/HPLC Check: Monitor the disappearance of the primary amine.
-
Visualization: Ninhydrin stain (Primary amine = Purple/Blue; Secondary amine = Faint Red/Pink).
-
-
Quench and Workup (Critical for Purity):
-
Quench: Add saturated aqueous
(20 mL) carefully. Stir for 15 minutes to decompose excess borohydride. -
Extraction: Extract with Ethyl Acetate (
mL). -
Note on pH: The product is an amine.[2][3][4][5][6][7] Ensure the aqueous layer is pH > 9 during extraction to keep the amine in the organic phase.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification: If the mono/di ratio is >95:5, the crude oil may crystallize or can be used directly. If purification is needed, flash chromatography (DCM:MeOH:NH4OH, 90:10:1) is effective.[1][8][9]
Self-Validating Quality Control
To ensure the trustworthiness of the protocol, perform these checks:
-
1H NMR Diagnostic:
-
N-Methyl Peak: Look for a singlet around 2.40–2.45 ppm .
-
Validation: A singlet integrating to 3H confirms mono-methylation. A singlet integrating to 6H (or two close singlets) indicates dimethylation.
-
-
Mass Spectrometry (ESI+):
-
Target
(approx). -
Impurity
(approx).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Old STAB reagent | STAB is moisture sensitive. Ensure reagent is fresh or increase equivalents to 2.0 eq. |
| High Dimethyl Impurity | Excess Formaldehyde | Reduce HCHO to 0.90–0.95 eq. The unreacted primary amine is easier to separate than the tertiary amine. |
| Gel Formation | Boron complexes | The quench step is too short. Stir with aqueous base or Rochelle's salt for 30+ mins to break up boron-amine complexes. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4][9]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amines from imines: reductive amination [ns1.almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]
A Robust HPLC Method for the Quantification of Cyclohexanol, 4-(2-methylaminoethyl)- via Pre-column Derivatization
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclohexanol, 4-(2-methylaminoethyl)-, a compound lacking a native chromophore. The core of this method is a pre-column derivatization strategy that utilizes 2-naphthalenesulfonyl chloride (NSCl) to attach a UV-active moiety to the secondary amine of the analyte. This approach enables sensitive and specific detection using a standard UV-Vis detector. We provide a comprehensive, step-by-step protocol covering sample preparation, derivatization, chromatographic separation, and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this or structurally similar aliphatic amines.
Introduction and Scientific Rationale
Cyclohexanol, 4-(2-methylaminoethyl)- is a bifunctional molecule featuring a secondary amine and a primary alcohol. Such aliphatic amines are common structural motifs in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A significant analytical challenge arises from the molecule's structure: it is composed entirely of saturated alkyl groups and lacks any conjugated system, rendering it transparent to detection by UV-Vis spectrophotometry, the most common and robust detection method in HPLC.[3]
Direct analysis of such compounds necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[4] While powerful, these detectors are not universally available in all laboratory settings. A more accessible and equally robust alternative is to chemically modify the analyte to incorporate a chromophore, a process known as derivatization.[3]
This application note details a method centered on pre-column derivatization. We selected 2-naphthalenesulfonyl chloride (NSCl) as the derivatizing agent. NSCl reacts specifically with the secondary amine of the target analyte under basic conditions to form a highly UV-active sulfonamide derivative.[5] This derivative is significantly more hydrophobic than the parent compound, making it well-suited for separation on a reversed-phase C18 column. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications.
Method Development and Optimization Workflow
The development of a robust analytical method follows a logical progression from understanding the analyte to validating the final procedure. The causality behind our experimental choices is grounded in the physicochemical properties of the analyte and established chromatographic principles.[6][7]
Caption: Logical workflow for method development.
Experimental Protocols
Reagents, Standards, and Materials
-
Cyclohexanol, 4-(2-methylaminoethyl)-: Reference standard of known purity (e.g., >98%).
-
2-Naphthalenesulfonyl Chloride (NSCl): Derivatization reagent (e.g., >98%).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Sodium Bicarbonate: ACS grade or higher.
-
Hydrochloric Acid (HCl): ACS grade or higher.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Syringe filters: 0.22 µm PVDF or PTFE.
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Heating block or water bath.
Preparation of Solutions
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water. Adjust pH to 9.0 with 1 M NaOH if necessary.
-
NSCl Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of NSCl in 10 mL of ACN. Prepare this solution fresh daily and protect from light.
-
HCl Quenching Solution (1 M): Prepare by diluting concentrated HCl in water.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclohexanol, 4-(2-methylaminoethyl)- reference standard and dissolve in 10 mL of ACN.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with ACN to achieve the desired concentration range (e.g., 1-100 µg/mL).
Protocol 1: Pre-column Derivatization Procedure
This protocol is optimized for the derivatization of the secondary amine with NSCl.[5][8]
-
Pipette 100 µL of each calibration standard or sample solution into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of 0.1 M Sodium Bicarbonate Buffer (pH 9.0). The basic pH is critical for deprotonating the secondary amine, enhancing its nucleophilicity to attack the sulfonyl chloride.
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of the 10 mg/mL NSCl Derivatizing Reagent.
-
Immediately vortex the tube vigorously for 1 minute to ensure complete mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block. The elevated temperature drives the reaction to completion.
-
Cool the tubes to room temperature.
-
Add 50 µL of 1 M HCl to quench the reaction by neutralizing the excess base and hydrolyzing any remaining NSCl.
-
Vortex briefly.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Chromatographic Conditions
The following conditions were optimized for the separation of the NSCl-derivatized analyte from the reagent peak and other potential byproducts. The use of a C18 column is justified by the non-polar nature of the naphthalene moiety attached to the analyte.[3]
| Parameter | Description |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 50% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[9] The validation protocol assesses the method's specificity, linearity, accuracy, precision, range, and robustness.[2][10][11]
Caption: Overview of the ICH-compliant validation protocol.
Specificity
Protocol: Inject a blank (derivatized mobile phase), a placebo (derivatized matrix without analyte), and a derivatized analyte standard. Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte derivative in the blank or placebo chromatograms.
Linearity and Range
Protocol: Analyze five calibration standards in triplicate across a range of 1-100 µg/mL. Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
Protocol: Perform a spike-recovery study. A sample matrix is spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration). Analyze each level in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
| Precision Type | n | Mean Conc. (µg/mL) | % RSD |
| Repeatability | 6 | 50.1 | 0.8% |
| Intermediate Precision | 6 | 49.8 | 1.2% |
Robustness
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results (e.g., peak area, retention time). Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the %RSD of results should not significantly change.
| Parameter | Variation | Result (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temp. | ± 2 °C | < 2.0% |
| Mobile Phase pH (A) | ± 0.2 units | < 2.0% |
Conclusion
This application note provides a comprehensive and fully validated HPLC method for the analysis of Cyclohexanol, 4-(2-methylaminoethyl)-. By employing a pre-column derivatization step with 2-naphthalenesulfonyl chloride, the inherent challenge of detecting this non-UV-absorbing compound is effectively overcome. The method utilizes standard reversed-phase chromatography with UV detection, making it accessible to most analytical laboratories. The detailed protocols for both the derivatization reaction and the HPLC separation, combined with a rigorous validation procedure, ensure that the method is reliable, accurate, and precise for its intended purpose. This approach can be readily adapted for the analysis of other aliphatic amines in various matrices.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/gc_621_20221201.pdf]
- U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [URL: https://www.propharmagroup.
- Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5509EN-us-agilent.pdf]
- Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. [URL: https://www.waters.
- Scribd. FDA Guidelines for Analytical Method Validation. [URL: https://www.scribd.
- U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [URL: https://www.fda.
- Element Lab Solutions. USP 621 Changes. [URL: https://www.element.com/nucleus/2023/usp-621-changes]
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [URL: https://www.fda.
- Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [URL: https://www.labmanager.
- U.S. Pharmacopeia. (2022). <621> Chromatography. [URL: https://www.usp.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 115668, Cyclohexanol, 4-(2-(N-methyl)aminopropyl)-, sulfate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/115668]
- PubChemLite. 4-(2-methylaminoethyl)cyclohexanol (C9H19NO). [URL: https://pubchemlite.com/compound/4-(2-methylaminoethyl)cyclohexanol]
- el-Rabbat, N. A., & Abou-Ouf, A. A. (1981). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences, 70(8), 925-928. [URL: https://pubmed.ncbi.nlm.nih.gov/7277329/]
- BenchChem. Application Note: HPLC Analysis of Primary and Secondary Amines Following Pre-Column Derivatization with 3-Hydroxy-4-methoxybenzoyl Chloride. [URL: https://www.benchchem.com/application-notes/hplc-analysis-of-primary-and-secondary-amines-following-pre-column-derivatization-with-3-hydroxy-4-methoxybenzoyl-chloride]
- SIELC Technologies. Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. [URL: https://www.sielc.com/product/separation-of-cyclohexanol-1-vinyl-on-newcrom-r1-hplc-column/]
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [URL: https://zenodo.org/records/10878153]
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [URL: https://www.sielc.com/product/hplc-method-for-separation-of-ammonia-primary-and-secondary-amines-on-primesep-a-column/]
- ChemScene. cis-4-(Methylamino)cyclohexanol. [URL: https://www.chemscene.com/products/cis-4-Methylaminocyclohexanol-22348-38-5.html]
- AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
- BenchChem. Application Notes and Protocols for the HPLC Analysis of 4-Cyclohexyl-2,6-xylenol. [URL: https://www.benchchem.com/application-notes/hplc-analysis-of-4-cyclohexyl-2-6-xylenol]
- Study.com. (2022). Cyclohexanol Structure, Properties & Hazards. [URL: https://study.com/learn/lesson/cyclohexanol-structure-properties-hazards.html]
- BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. [URL: https://www.benchchem.
- ChemSrc. (2023). Cyclohexanol. [URL: https://www.chemsrc.com/en/cas/108-93-0_213437.html]
- Google Patents. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol. [URL: https://patents.google.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf]
- Gao, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6231623/]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: High-Purity Recovery of 4-(2-methylaminoethyl)cyclohexanol via Optimized Recrystallization
Abstract
This application note provides a comprehensive guide and detailed protocols for the purification of 4-(2-methylaminoethyl)cyclohexanol, a key intermediate in pharmaceutical synthesis, using optimized recrystallization techniques. The document outlines a systematic approach, from solvent selection and impurity profiling to a full-scale purification workflow and final purity validation. By explaining the scientific rationale behind each step, this guide equips researchers and drug development professionals with the necessary tools to achieve high-purity crystalline material, ensuring downstream processability and final product integrity.
Introduction: The Critical Role of Purity
4-(2-methylaminoethyl)cyclohexanol is a bifunctional molecule containing both a secondary amine and a primary alcohol, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to undesired side reactions, reduced efficacy, or adverse toxicological effects in the final drug product. Impurities often originate from starting materials, by-products, or degradation products formed during synthesis[1].
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] Its efficacy is based on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the "mother liquor." This guide provides a robust, self-validating methodology to develop and execute an effective recrystallization protocol for 4-(2-methylaminoethyl)cyclohexanol.
Foundational Principles: Compound & Impurity Characterization
A successful purification strategy begins with understanding the target molecule and its likely contaminants.
Physicochemical Properties of 4-(2-methylaminoethyl)cyclohexanol
The structure of 4-(2-methylaminoethyl)cyclohexanol, featuring a polar hydroxyl (-OH) group, a polar secondary amine (-NHCH₃), and a non-polar cyclohexane ring, dictates its solubility. This amphiphilic nature suggests solubility in a range of solvents, particularly polar protic solvents like alcohols and water, which can engage in hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | [4] |
| Molecular Weight | 157.26 g/mol | [4] |
| Predicted XlogP | 1.0 | [4] |
| Predicted H-Bond Donors | 2 | [5] |
| Predicted H-Bond Acceptors | 2 | [5] |
Anticipated Impurity Profile
Common synthetic routes to amino alcohols include the reduction of amino acids or reductive amination.[] Based on these pathways, potential impurities in crude 4-(2-methylaminoethyl)cyclohexanol may include:
-
Unreacted Starting Materials: Such as the corresponding ketone or aldehyde precursors.
-
Over-alkylation Products: Tertiary amines formed if the secondary amine is further alkylated.
-
By-products: Resulting from side reactions inherent to the synthetic process.
-
Reagents and Catalysts: Residual reducing agents or catalysts used in the synthesis.
Protocol I: Systematic Solvent System Selection
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should dissolve the compound completely when hot but sparingly when cold, be chemically inert, and have a boiling point low enough to be easily removed from the purified crystals.
Materials and Equipment
-
Chemicals: Crude 4-(2-methylaminoethyl)cyclohexanol, Ethanol (95%), Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Deionized Water.
-
Equipment: Test tubes (13x100 mm), vortex mixer, hot plate/stirrer, sand bath or water bath, Pasteur pipettes, ice-water bath.
Step-by-Step Solvent Screening Procedure
-
Preparation: Place approximately 20-30 mg of the crude, powdered compound into several different test tubes.
-
Room Temperature Test: Add 0.5 mL of a candidate solvent to a test tube at room temperature. Vortex the mixture. If the compound dissolves completely, the solvent is unsuitable for recrystallization as recovery will be poor.
-
Hot Dissolution Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point while stirring or vortexing. Add the solvent dropwise (up to a total of 2 mL) until the solid just dissolves.[3]
-
Cooling & Crystallization Test: Once a saturated solution is obtained, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod below the solvent line to induce crystallization.
-
Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Binary Solvent Systems: If no single solvent is ideal, test binary (two-component) systems. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. A common and effective system for amino alcohols is an alcohol-water mixture.[7][8]
Data Interpretation
Record your observations in a table to facilitate comparison. For 4-(2-methylaminoethyl)cyclohexanol, an ethanol/water or isopropanol/water system is often a promising starting point.
| Solvent/System Tested | Soluble at RT? | Soluble when Hot? | Crystals on Cooling? | Estimated Yield | Notes |
| Ethanol | Sparingly | Yes | Yes | Good | Potential candidate. |
| Water | Yes | Yes | No | Poor | Unsuitable alone. |
| Isopropanol | Sparingly | Yes | Yes | Good | Potential candidate. |
| Ethyl Acetate | Insoluble | Sparingly | Yes | Fair | Slower dissolution. |
| Ethanol/Water (e.g., 9:1) | Sparingly | Yes | Yes | Excellent | High recovery of fine crystals. |
Protocol II: Optimized Recrystallization Workflow
This protocol details the full-scale procedure using a pre-determined optimal solvent system (e.g., 9:1 Ethanol/Water).
Materials and Equipment
-
Chemicals: Crude compound, optimized recrystallization solvent, activated carbon (decolorizing charcoal, if needed), ice.
-
Equipment: Erlenmeyer flasks, heating mantle or hot plate, magnetic stirrer, reflux condenser, Buchner funnel, filter flask, vacuum tubing, filter paper, watch glass.
Workflow Diagram
Caption: Optimized workflow for the purification of 4-(2-methylaminoethyl)cyclohexanol.
Step-by-Step Purification Procedure
-
Dissolution: Place the crude 4-(2-methylaminoethyl)cyclohexanol in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent system and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the compound has completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.[3]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount (1-2% of the solute's weight) of activated carbon. Swirl the flask and gently reheat for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper via gravity filtration into a pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon. Causality: Keeping the apparatus hot prevents premature crystallization of the product in the filter paper, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any adhering mother liquor containing dissolved impurities. Causality: The solvent must be ice-cold to prevent the redissolving of the purified product.[3]
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to the crude material. A significant increase and a narrower range (e.g., < 2 °C) indicate successful purification.[2]
-
Chromatographic Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the purity of the compound and identify any remaining impurities.
-
Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the purified compound and detect impurities that may not be visible by other methods.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool again. Consider switching to a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated; the solution is supersaturated. | Try boiling off some solvent to increase concentration. Induce crystallization by scratching the flask's inner surface with a glass rod or by adding a seed crystal of the pure compound.[3] |
| Low Recovery/Yield | Too much solvent was used; crystals were filtered before precipitation was complete; the washing solvent was not cold enough. | Ensure the minimum amount of hot solvent is used. Allow adequate time for cooling in an ice bath. Always use ice-cold solvent for washing. |
| Colored Crystals | Decolorizing carbon was not used, or an insufficient amount was used. | Repeat the recrystallization process, ensuring the inclusion of the activated carbon step. |
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: 4-(2-methylaminoethyl)cyclohexanol and its analogues may cause severe skin burns and eye damage. Many organic solvents are flammable and harmful if inhaled or swallowed.
-
Required PPE: Safety goggles, a lab coat, and chemically resistant gloves are mandatory.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Keep solvents away from ignition sources.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- ProQuest. (n.d.). The crystallization of amino acids from mixtures of water and alcohol.
- Sigma-Aldrich. (2021, November 13). Safety Data Sheet: 2-methylcyclohexanol.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- PubChemLite. (n.d.). 4-(2-methylaminoethyl)cyclohexanol.
- University of Toronto Scarborough. (n.d.). Recrystallization.
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Cyclohexanol.
- Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET: 4-(2-Aminoethyl)cyclohexanol.
- Guide for Crystallization. (n.d.). University of Rennes.
- ChemScene. (n.d.). cis-4-(Methylamino)cyclohexanol.
- S. Singh et al. (2009). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1).
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. PubChemLite - 4-(2-methylaminoethyl)cyclohexanol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 7. The crystallization of amino acids from mixtures of water and alcohol - ProQuest [proquest.com]
- 8. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 9. unifr.ch [unifr.ch]
Application Note: Chemoselective N-Methylation of 4-(2-aminoethyl)cyclohexanol
Abstract
This guide details the reagents and protocols required for the N-methylation of 4-(2-aminoethyl)cyclohexanol (CAS: 2163-00-0). The presence of both a primary amine and a secondary hydroxyl group on the cyclohexane ring presents a chemoselectivity challenge. Traditional alkylation methods (e.g., Methyl Iodide/Base) often result in O-alkylation or uncontrolled quaternization. This note prioritizes Reductive Amination strategies, specifically the Abdel-Magid protocol (Sodium Triacetoxyborohydride) for high-fidelity selectivity, and the Eschweiler-Clarke reaction for cost-effective exhaustive methylation.
Introduction & Chemoselectivity Challenges
The substrate, 4-(2-aminoethyl)cyclohexanol, contains two nucleophilic sites:
-
Primary Amine (
): The target for methylation.[1][2][3] -
Secondary Alcohol (
): A competing nucleophile.
The Selectivity Hierarchy
To achieve N-methylation without protecting groups, reagents must differentiate between the nitrogen and oxygen lone pairs.
-
Direct Alkylation (Avoid): Reagents like Methyl Iodide (
) or Dimethyl Sulfate ( ) are "hot" electrophiles. In the presence of strong bases (required to scavenge protons), significant O-methylation and over-alkylation (quaternization) occur. -
Reductive Amination (Recommended): This mechanism relies on the formation of an imine (or iminium) intermediate.[1] Since alcohols do not form stable imines with aldehydes under these conditions, the reaction is inherently chemoselective for nitrogen.
Decision Matrix: Target Product
-
Target A: N-Monomethylation (Secondary Amine)
-
Reagents: Formaldehyde (1.0 equiv), Sodium Triacetoxyborohydride (STAB).
-
-
Target B: N,N-Dimethylation (Tertiary Amine)
-
Reagents: Formaldehyde (excess), Formic Acid (Eschweiler-Clarke) OR Formaldehyde (excess), STAB.
-
Reagent Selection Guide
The following table summarizes the required reagents based on the desired outcome and scale.
| Reagent | Role | Selectivity (N vs O) | Risk Profile | Recommended For |
| Formaldehyde (37% aq) | Carbon Source | High (via Imine) | Carcinogen, Sensitizer | All N-methylation targets. |
| Paraformaldehyde | Carbon Source | High | Solid, easier handling | Anhydrous protocols. |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Excellent | Mild, Moisture Sensitive | Gold Standard for lab-scale high purity. |
| Sodium Cyanoborohydride | Reducing Agent | Good | Highly Toxic (HCN risk) | Historic alternative; avoid if possible. |
| Formic Acid | Reductant/Solvent | Good | Corrosive | Eschweiler-Clarke (Large scale dimethylation). |
| Methyl Iodide | Alkylating Agent | Poor | Neurotoxin | NOT RECOMMENDED without protecting groups. |
Mechanistic Visualization
The following diagram illustrates the pathway for Reductive Amination, highlighting why O-methylation is suppressed.
Figure 1: Mechanism of Reductive Amination showing the chemoselectivity for Nitrogen over Oxygen.
Experimental Protocols
Protocol A: High-Fidelity N,N-Dimethylation (Abdel-Magid Method)
Best for: Laboratory scale (1g - 50g), high purity, mild conditions. Reference: Abdel-Magid, A. F., et al. J. Org.[4][5][6][7] Chem. 1996.[4][6][8]
Reagents Required:
-
Substrate: 4-(2-aminoethyl)cyclohexanol (1.0 equiv)
-
Formaldehyde (37% aqueous solution) (3.0 - 5.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (3.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4][8]
-
Quench: Saturated aqueous
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-aminoethyl)cyclohexanol (10 mmol) in DCE (30 mL).
-
Imine Formation: Add Formaldehyde (37% aq., 50 mmol, 5 equiv). Stir at room temperature for 10–15 minutes.
-
Note: The solution may become slightly cloudy.
-
-
Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm. Add Sodium Triacetoxyborohydride (30 mmol, 3 equiv) in 3 portions over 10 minutes.
-
Critical: Do not add all at once to prevent rapid hydrogen evolution.
-
-
Reaction: Stir at room temperature under nitrogen atmosphere for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Quench the reaction by carefully adding saturated aqueous
(30 mL). Stir for 15 minutes until gas evolution ceases. -
Workup: Extract the aqueous layer with DCE or DCM (3 x 20 mL). Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH).
Protocol B: Cost-Effective N,N-Dimethylation (Eschweiler-Clarke)
Best for: Large scale (>50g), robust substrates, avoiding boron waste. Reference: Clarke, H. T., et al. J. Am. Chem. Soc.[1] 1933.[1][2]
Reagents Required:
-
Substrate: 4-(2-aminoethyl)cyclohexanol
-
Formaldehyde (37% aq) (2.2 equiv)
-
Formic Acid (98%) (5.0 equiv) - Acts as solvent and reductant
Procedure:
-
Mixing: In a flask equipped with a reflux condenser, mix Formic Acid (5 equiv) and Formaldehyde (2.2 equiv). Cool in an ice bath.
-
Addition: Slowly add the 4-(2-aminoethyl)cyclohexanol (1 equiv) to the cold mixture.
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 8–12 hours.
-
Workup: Cool to room temperature. Add HCl (4M) and remove excess formaldehyde/formic acid by rotary evaporation (optional, or proceed to basification).
-
Basification: Basify the residue with NaOH (4M) to pH > 12.
-
Extraction: Extract with Diethyl Ether or DCM. Dry and concentrate.
Analytical Validation
To confirm the success of the reaction, use Proton NMR (
| Feature | Chemical Shift ( | Observation |
| N-Methyl Group | 2.20 – 2.40 ppm | Singlet (6H) for Dimethyl.Singlet (3H) for Monomethyl. |
| 2.40 – 2.60 ppm | The | |
| O-Methyl (Impurity) | 3.30 – 3.50 ppm | If a singlet appears here, O-methylation occurred (failed chemoselectivity). |
Safety & Handling
-
Formaldehyde: A known carcinogen and sensitizer. Use only in a functioning fume hood.
-
Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon contact with water/acid. Flammable solid. Store under inert atmosphere.
-
Methyl Iodide (If used): Extreme neurotoxin. Can penetrate gloves. Use "Silver Shield" gloves and work in a hood.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933).[2] The Action of Formaldehyde on Amines and Amino Acids.[1][2][3][10] Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
-
PubChem. (n.d.). Compound Summary: 4-(2-Aminoethyl)cyclohexanol. National Library of Medicine. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. academia.edu [academia.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Scalable Synthesis of 4-(2-methylaminoethyl)cyclohexanol
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of 4-(2-methylaminoethyl)cyclohexanol (CAS: 1785550-70-0 / Analogous structures). The target molecule is a critical saturated building block, often derived from the hydrogenation of N-methyltyramine (4-hydroxy-N-methylphenethylamine).
While laboratory-scale methods often employ stoichiometric reducing agents (e.g., hydride reductions), these are cost-prohibitive and unsafe at scale. This guide focuses on Heterogeneous Catalytic Hydrogenation , the industry standard for converting phenols to cyclohexanols.
Key Advantages of this Protocol:
-
Atom Economy: 100% atom economy (theoretical) with no stoichiometric byproducts.
-
Selectivity: Utilization of Ruthenium (Ru) catalysts to minimize hydrogenolysis (C-N bond cleavage) which is common with Palladium.
-
Stereocontrol: Process parameters defined to manage the cis/trans diastereomeric ratio.[1]
Reaction Scheme & Mechanism
The synthesis involves the exhaustive reduction of the aromatic ring of N-methyltyramine. The reaction proceeds via the syn-addition of hydrogen, initially favoring the cis isomer (kinetic product), which can isomerize to the thermodynamically more stable trans isomer under specific conditions.
Graphviz Workflow: Synthesis Pathway
Figure 1: Process flow diagram for the catalytic hydrogenation of N-methyltyramine.
Critical Process Parameters (CPPs)
Success in scaling this reaction relies on controlling three variables: Catalyst choice, Temperature, and Pressure.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | 5% Ru/Al₂O₃ or 5% Ru/C | Ruthenium is superior to Palladium for phenol reduction because it effectively saturates the ring without cleaving the benzylic C-N bond (hydrogenolysis) [1]. Rhodium (Rh) is also effective but significantly more expensive. |
| Solvent | Water or Methanol | Water is excellent for safety and solubility of the amine salt. Methanol increases hydrogen solubility but poses a higher fire risk. |
| Pressure | 50 - 100 bar (725 - 1450 psi) | High pressure is required to overcome the resonance energy of the aromatic ring. Lower pressures lead to stalled reactions. |
| Temperature | 90°C - 130°C | Higher temperatures favor the thermodynamic trans isomer but increase the risk of side reactions (e.g., deamination). |
| pH | Neutral to Basic | Acidic conditions can poison some catalysts or alter stereoselectivity. If starting with a salt (HCl), add 1 eq. of NaOH. |
Detailed Experimental Protocol (Scale-Up)
Scale: 1.0 kg Input (Pilot Scale) Equipment: 5-Gallon Hastelloy High-Pressure Reactor (Autoclave)
Phase 1: Preparation
-
Feedstock Preparation: Dissolve 1.0 kg of N-methyltyramine (free base) in 5.0 L of Methanol (or Water).
-
Note: If using the hydrochloride salt, neutralize with equimolar NaOH in water prior to hydrogenation to protect the catalyst activity, or ensure the catalyst is compatible with acidic media.
-
-
Catalyst Loading: Under an inert Nitrogen atmosphere, charge 50 g (5 wt% loading) of 5% Ru/Al₂O₃ (Ruthenium on Alumina) into the reactor.
-
Safety: Dry Ru/C is pyrophoric. Always handle as a water-wet paste (usually 50% water).
-
Phase 2: Hydrogenation
-
Sealing & Purging: Seal the reactor. Purge with Nitrogen (3x to 5 bar) to remove Oxygen. Then purge with Hydrogen (3x to 5 bar).
-
Pressurization: Charge Hydrogen to 80 bar (1160 psi) .
-
Reaction: Heat the mixture to 110°C with vigorous stirring (800+ RPM).
-
Exotherm Alert: Hydrogenation is exothermic.[2] Monitor the internal temperature ramp closely. Use cooling jackets to maintain T < 120°C.
-
-
Completion: Monitor H₂ uptake. The reaction is complete when pressure drop ceases (typically 6–12 hours).
Phase 3: Workup & Purification
-
Cooling: Cool reactor to 25°C. Vent H₂ and purge with Nitrogen.
-
Filtration: Filter the reaction mixture through a spark-proof filter press (e.g., Celite bed) to remove the catalyst.
-
Critical Safety: The spent catalyst is highly pyrophoric (contains adsorbed H₂). Keep it wet at all times and submerge in water immediately after removal.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure (Rotovap) to yield a viscous oil.
-
Isomer Separation (Optional):
-
The crude is a mixture of cis and trans isomers.[3]
-
Distillation: Fractional vacuum distillation can separate isomers (boiling point differences are usually 5-10°C).
-
Crystallization: Convert to the HCl salt. Recrystallize from Ethanol/Ether to enrich the trans isomer (typically higher melting point).
-
Analytical Controls & Validation
Distinguishing Cis/Trans Isomers (NMR)
The stereochemistry is validated using ¹H-NMR. The proton at the C1 position (attached to -OH) exhibits different coupling constants (
-
Trans-isomer (diequatorial): The C1 proton is axial . It shows a large coupling constant (
) appearing as a broad triplet of triplets. -
Cis-isomer (axial-equatorial): The C1 proton is equatorial . It shows smaller coupling constants (
) appearing as a narrow multiplet [2].
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile Gradient.[4]
-
Detection: UV is weak (no chromophore). Use Refractive Index (RI) or Charged Aerosol Detection (CAD) , or derivatize with benzoyl chloride for UV detection.
Safety & Engineering Controls
Graphviz: Safety Logic for Hydrogenation
Figure 2: Critical safety layers for high-pressure hydrogenation.
Essential Protocols:
-
Grounding: All equipment must be grounded to prevent static discharge, which can ignite H₂.
-
Oxygen Monitoring: Use ambient O₂ sensors in the reactor suite.
-
Catalyst Disposal: Never dispose of spent Ru/C in trash cans. Quench in water and dispose of as hazardous heavy metal waste.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (Sulfur/Amines). | Ensure feedstock is high purity (>98%). Increase catalyst loading to 10%. |
| Low Cis/Trans Selectivity | Temperature too low (kinetic control). | Increase temperature to 120°C to encourage thermodynamic equilibration to trans. |
| C-N Bond Cleavage | Hydrogenolysis (Over-reduction). | Switch from Pd/C to Ru/Al₂O₃. Lower the reaction temperature. |
| Reactor Leaks | Gasket failure under H₂. | Perform a pressure test with N₂ at 1.1x operating pressure before introducing H₂. |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Ru vs Pd selectivity).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Source for NMR coupling constants in cyclohexanes).
-
Patent EP0909753B1. (1998).[5] Process for the preparation of trans-4-aminocyclohexanol. (Industrial precedent for aminocyclohexanol hydrogenation).
-
Vertex Chemical Safety. (2025). Safety Protocols for High-Pressure Hydrogenation. 6
-
MilliporeSigma. (2025). Product Specification: 4-Methyl-4-(methylamino)cyclohexanol.
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helgroup.com [helgroup.com]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol - Patent 1238965 [data.epo.org]
- 5. Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. njhjchem.com [njhjchem.com]
Application Note: Solvent Selection and Extraction Protocol for Cyclohexanol, 4-(2-methylaminoethyl)-
Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Compound: Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 63918-21-8) Molecular Formula: C9H19NO
Introduction & Physicochemical Profiling
Cyclohexanol, 4-(2-methylaminoethyl)- is a bifunctional cycloaliphatic molecule featuring a secondary cyclic alcohol and a secondary aliphatic amine. In downstream processing and synthetic workups, the isolation of such amino-alcohols presents a notorious challenge. The molecule possesses a lipophilic cyclohexane core and a highly hydrophilic amino-alcohol tail, giving it distinct surfactant-like properties that frequently lead to stubborn emulsions during Liquid-Liquid Extraction (LLE)[1].
To achieve high recovery rates, extraction parameters cannot be selected arbitrarily. The methodology must be engineered around the molecule's specific physicochemical properties—namely, its ionization state, hydrogen-bonding capacity, and interfacial behavior.
The Causality of Extraction Mechanics
A successful protocol relies on manipulating three fundamental chemical levers:
A. pH-Driven Partitioning (The pKa + 2 Rule)
The secondary amine group has an estimated pKa of ~10.5. At neutral or acidic pH, the amine is protonated (
Figure 1: Effect of pH on the ionization state and solubility of the target secondary amine.
B. Solvent Polarity and Hydrogen Bonding
Even in its neutral state, Cyclohexanol, 4-(2-methylaminoethyl)- contains hydrogen bond donors (-OH, -NH) and acceptors (-O-, -N-). Highly non-polar solvents (e.g., hexane) lack the dielectric capacity to solvate these functional groups. As demonstrated in 3[3], utilizing a solvent system capable of hydrogen bonding is critical for high enantioselective or quantitative recovery.
C. Emulsion Disruption via Co-Solvents
Because the molecule acts as a surfactant, vigorous mixing with pure halogenated solvents like Dichloromethane (DCM) often results in a stable emulsion (a "rag layer"). The addition of 20% Isopropanol (IPA) to DCM serves a dual causality:
-
Thermodynamic: IPA acts as a strong hydrogen-bond donor/acceptor, vastly improving the solvation of the amino-alcohol.
-
Kinetic: IPA lowers the interfacial tension between the aqueous and organic layers, destabilizing micelles and preventing emulsion formation[1].
Solvent Selection Matrix
The following table summarizes the quantitative rationale behind selecting the optimal extraction solvent for this compound.
| Solvent System | Dielectric Constant (ε) | Relative Polarity | Emulsion Risk | Est. Recovery (%) | Mechanistic Rationale |
| Hexane | 1.9 | 0.009 | Low | < 10% | Lacks hydrogen-bonding capacity to solvate polar groups. |
| Ethyl Acetate (EtOAc) | 6.0 | 0.228 | Moderate | 65 - 75% | Good H-bond acceptor, but lacks donor capability. |
| MTBE | 2.6 | 0.124 | Low | 70 - 80% | Excellent for amines, low water miscibility, easy to dry. |
| Dichloromethane (DCM) | 9.1 | 0.309 | High | 80 - 85% | High polarizability solvates the ring, but highly prone to emulsions. |
| DCM:IPA (8:2 v/v) | ~11.0 | ~0.380 | Low | > 95% | Optimal. IPA disrupts emulsions and provides H-bond donation. |
Self-Validating Experimental Protocol
This protocol utilizes a DCM:IPA (8:2 v/v) extraction system combined with a salting-out technique to maximize the recovery of Cyclohexanol, 4-(2-methylaminoethyl)-.
Materials Required:
-
5M Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl), ACS grade
-
Dichloromethane (DCM) and Isopropanol (IPA)
-
Anhydrous Sodium Sulfate (
) -
Broad-range pH indicator strips
Step-by-Step Methodology:
Step 1: Aqueous Phase Preparation & Basification
-
Transfer the aqueous sample containing the target amino-alcohol to a suitably sized centrifuge tube or separatory funnel.
-
Slowly add 5M NaOH dropwise while stirring continuously until the pH exceeds 12.0.
Self-Validation Checkpoint 1 (pH): Spot the aqueous phase on a broad-range pH strip. The pad must indicate a deep purple (pH ≥ 12). Causality: If the pH is below 12, a significant fraction of the amine remains protonated, and extraction will fail.
Step 2: Salting Out
-
Add solid NaCl to the aqueous phase until saturation is reached (approximately 0.3 g per 1 mL of aqueous solution).
-
Agitate until no more salt dissolves.
Causality: The addition of kosmotropic salts reduces the thermodynamic activity of water, forcing the polar organic solute out of the aqueous phase and into the organic phase.
Step 3: Solvent Extraction
-
Prepare a fresh mixture of DCM:IPA at an 8:2 volume ratio.
-
Add a volume of DCM:IPA equal to 1.5x the volume of the aqueous phase.
-
Vortex vigorously for 2 minutes, then place on a mechanical shaker for 10 minutes to ensure complete equilibration.
Step 4: Phase Separation
-
Centrifuge the mixture at 3000 x g for 5 minutes at room temperature.
Self-Validation Checkpoint 2 (Phase Separation): Visually inspect the interface. You should see a sharp, distinct line between the upper aqueous layer and the lower organic layer. Troubleshooting: If a cloudy "rag layer" persists, the emulsion has not broken. Add an additional 0.5 mL of IPA and re-centrifuge.
Step 5: Recovery and Drying
-
Carefully pipette or drain the lower organic layer (DCM:IPA) into an Erlenmeyer flask.
-
Repeat the extraction (Steps 3-4) two more times with fresh DCM:IPA to ensure quantitative recovery. Combine all organic layers.
-
Add anhydrous
to the combined organic phases. Swirl until the drying agent flows freely like sand (indicating all residual water has been absorbed). -
Filter the solution and concentrate via rotary evaporation (water bath < 35°C to prevent volatilization of the free base).
Workflow Visualization
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for amphiphilic amino-alcohols.
References
-
Benchchem. "1-Amino-2-methyl-4-phenylbutan-2-ol | General Extraction Guidelines and Emulsion Troubleshooting." Benchchem Protocols.1
-
Pinxterhuis, E. B., et al. (2018). "Highly Efficient and Robust Enantioselective Liquid-Liquid Extraction of 1,2-Amino Alcohols utilizing VAPOL- and VANOL-based Phosphoric Acid Hosts." ChemSusChem, 11(1), 178-184. 3
-
ResearchGate (2008). "Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma." Elsevier B.V. 2
Sources
- 1. 1-Amino-2-methyl-4-phenylbutan-2-ol | 1155915-78-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient and Robust Enantioselective Liquid-Liquid Extraction of 1,2-Amino Alcohols utilizing VAPOL- and VANOL-based Phosphoric Acid Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Structural Elucidation of 4-(2-Methylaminoethyl)cyclohexanol
Introduction & Mechanistic Rationale
The structural elucidation of bifunctional aliphatic compounds presents unique analytical challenges. 4-(2-methylaminoethyl)cyclohexanol is a highly polar, versatile building block featuring both a secondary hydroxyl group (-OH) on a cyclohexane ring and a secondary amine (-NHCH3) on an ethyl chain.
Direct analysis of this underivatized molecule is often problematic due to two primary factors:
-
Gas-Phase Adsorption: In Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogens on the amine and alcohol engage in strong hydrogen bonding with the silanol groups of the stationary phase, resulting in severe peak tailing, thermal degradation, and poor signal-to-noise ratios.
-
Optical Invisibility: The lack of a conjugated
-electron system renders the molecule virtually invisible to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). Furthermore, its aliphatic nature often results in a waxy solid or liquid state at room temperature, precluding direct single-crystal X-ray diffraction (XRD).
To overcome these limitations, targeted chemical derivatization is mandatory. By masking the active hydrogens, we alter the physicochemical properties of the molecule to suit the chosen analytical modality.
Quantitative Data Summary
Table 1: Comparison of Derivatization Modalities for 4-(2-methylaminoethyl)cyclohexanol
| Derivatization Strategy | Reagent System | Target Functional Groups | Net Mass Shift ( | Primary Analytical Modality | Key Mechanistic Advantage |
| Silylation | MSTFA + 1% TMCS | -OH and -NHCH3 | +144 Da (Di-TMS) | GC-MS | Drastically lowers boiling point; byproduct is highly volatile. |
| Acylation | p-Nitrobenzoyl Chloride | -OH and -NHCH3 | +298 Da (Di-PNB) | LC-UV / X-Ray Diffraction | Introduces strong UV chromophore (254 nm); rigid planar rings promote crystallization. |
Analytical Workflow Decision Matrix
The selection of the derivatization reagent is dictated by the downstream analytical technique. The following decision matrix outlines the logic path for processing the bifunctional target.
Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical modality.
Protocol A: Silylation for GC-MS Analysis
For GC-MS, the goal is to replace the active protons with non-polar Trimethylsilyl (TMS) groups. We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . MSTFA is preferred over BSTFA because its byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes in the solvent delay, preventing chromatogram interference[1].
Causality of Catalyst: While the secondary alcohol silylates rapidly, the secondary amine is sterically hindered and less nucleophilic. Therefore, 1% Trimethylchlorosilane (TMCS) is added to the MSTFA. TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential and driving the N-silylation to completion[2].
Step-by-Step Methodology
-
Sample Preparation: Transfer 1.0 mg of thoroughly dried 4-(2-methylaminoethyl)cyclohexanol into a 2.0 mL amber glass autosampler vial. Note: Moisture must be strictly excluded, as water rapidly hydrolyzes TMS reagents.
-
Solvation: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as an acid scavenger and a polar aprotic solvent.
-
Derivatization: Add 100 µL of MSTFA containing 1% TMCS.
-
Incubation: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 30 minutes. The elevated temperature is required to overcome the activation energy barrier for the sterically hindered secondary amine.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS.
Self-Validating System:
To ensure the protocol's integrity, monitor the GC-MS total ion chromatogram (TIC) for the presence of the mono-TMS derivative (
Caption: Stepwise nucleophilic substitution mechanism for the di-silylation of the bifunctional target.
Protocol B: Acylation for LC-UV and X-Ray Crystallography
When structural elucidation requires HPLC quantification or absolute stereochemical determination via X-ray diffraction, the target must be tagged with a chromophore and a rigidifying group. p-Nitrobenzoyl chloride (PNBC) is the reagent of choice.
Causality of Reagent Choice: PNBC reacts via nucleophilic acyl substitution to form an ester (at the alcohol) and an amide (at the amine). The p-nitrobenzoyl group possesses a massive molar absorptivity at ~254 nm, enabling trace LC-UV detection[3]. Furthermore, the introduction of two rigid, planar aromatic rings facilitates strong
Step-by-Step Methodology
-
Sample Preparation: Dissolve 50 mg of 4-(2-methylaminoethyl)cyclohexanol in 2.0 mL of anhydrous dichloromethane (DCM) in a dry 10 mL round-bottom flask.
-
Acid Scavenging: Add 100 µL of anhydrous triethylamine (TEA) or pyridine. Causality: The reaction generates HCl as a byproduct. If not neutralized, HCl will protonate the secondary amine, rendering it non-nucleophilic and prematurely halting the reaction[5].
-
Derivatization: Slowly add 150 mg of p-nitrobenzoyl chloride (an excess to ensure di-acylation).
-
Incubation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2 hours.
-
Quenching & Extraction: Quench the unreacted acyl chloride by adding 1.0 mL of saturated aqueous sodium bicarbonate (
). Transfer to a separatory funnel, extract the organic (DCM) layer, and wash twice with brine. -
Crystallization: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude di-PNB derivative using a slow evaporation method from a mixture of ethyl acetate and hexane (1:3 v/v).
Self-Validating System: Perform a rapid Thin Layer Chromatography (TLC) check (silica gel, 10% Methanol in DCM). The underivatized starting material is UV-inactive but stains positive with ninhydrin (indicating the amine). The successful di-PNB product will be highly UV-active under a 254 nm lamp and will be completely ninhydrin-negative, confirming the consumption of the secondary amine.
Structural Analysis & Data Interpretation
Following successful derivatization, the structural data will shift in predictable, diagnostic ways:
-
Mass Spectrometry (GC-MS): The di-TMS derivative will exhibit a characteristic molecular ion
. A hallmark fragmentation pathway for TMS derivatives is the rapid loss of a methyl group from the silicon atom, yielding a prominent peak. -
Nuclear Magnetic Resonance (NMR): In the
-NMR spectrum of the di-PNB derivative, the methine proton on the cyclohexane ring (adjacent to the newly formed ester) and the methylene protons adjacent to the amide will experience a significant downfield chemical shift (typically +1.0 to +1.5 ppm) due to the strong electron-withdrawing nature of the p-nitrobenzoyl groups.
References
- Sigma-Aldrich.MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- SciSpace.Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- ResearchGate.Sample Derivatization in Separation Science.
- BenchChem.A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
- PMC (National Institutes of Health).Derivatization of Levoglucosan for Compound-Specific δ13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry.
- PMC (National Institutes of Health).Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
Sources
- 1. Derivatization of Levoglucosan for Compound-Specific δ13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Cyclohexanol, 4-(2-methylaminoethyl)-
The following technical guide addresses the synthesis and troubleshooting of Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 103-08-2 analog/derivative). This guide is structured for organic chemists and process engineers encountering yield issues.
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Yields & Isolation Failures Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden" Yield Killers
Low yields in the synthesis of 4-(2-methylaminoethyl)cyclohexanol are rarely due to a single catastrophic failure. Instead, they typically stem from three specific pitfalls inherent to amino-alcohols and cyclohexane stereochemistry:
-
The "Missing Mass" (Work-up): The product is amphoteric and highly polar. Standard extractions (Et₂O/DCM) often leave >50% of the product in the aqueous phase.
-
Catalyst Poisoning (Hydrogenation Route): The free secondary amine functionality binds irreversibly to noble metal surfaces (Pt/Rh), halting turnover.
-
Stereochemical Mismatch (Ketone Reduction Route): Using the wrong reducing agent yields the thermodynamically stable trans-isomer when the cis-isomer might be the target (or vice versa), leading to massive losses during purification.
PART 1: Diagnostic Flowchart
Before altering your reaction conditions, determine where the loss is occurring.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
PART 2: Detailed Troubleshooting Guides
Issue 1: The "Missing Mass" (Aqueous Solubility)
Symptom: LCMS shows full conversion, but after extraction with Ethyl Acetate or DCM, the organic layer yields <20% mass. Root Cause: The molecule contains a secondary amine (pKa ~10.5) and a hydroxyl group. It is an amino-alcohol , making it highly water-soluble, especially in its protonated form or even as a free base in neutral water.
Corrective Protocol: The "Salting-Out" Extraction Do not use Diethyl Ether. It is too non-polar.
-
pH Adjustment: Ensure the aqueous phase is adjusted to pH > 12 using 50% NaOH. (The amine must be fully deprotonated).
-
Saturation: Saturate the aqueous phase with solid NaCl (Salting out effect).
-
Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These solvents are polar enough to pull the amino-alcohol out of the water.
-
Alternative: Continuous liquid-liquid extraction (soxhlet type) with DCM for 24 hours.
-
-
Drying: Dry over Na₂SO₄ (MgSO₄ is slightly acidic and can trap amines).
| Solvent System | Partition Coefficient (Est.) | Recommendation |
| Diethyl Ether | < 0.1 | AVOID |
| Dichloromethane (DCM) | ~ 0.8 | Poor (Requires 5+ washes) |
| CHCl₃ / IPA (3:1) | > 5.0 | HIGHLY RECOMMENDED |
| n-Butanol | > 10.0 | Excellent (Requires high-vac rotovap) |
Issue 2: Reaction Stalls (Phenol Hydrogenation Route)
Context: Catalytic hydrogenation of N-methyltyramine (or similar phenol precursors) using Rh/Al₂O₃ or PtO₂. Symptom: H₂ uptake stops at 30-50% conversion. Adding more catalyst doesn't help. Root Cause: Amine Poisoning . The free nitrogen lone pair binds strongly to the metal surface, blocking active sites. Additionally, phenols are difficult to reduce without hydrogenolysis (losing the oxygen).
Corrective Protocol: Acidic Hydrogenation Run the reaction in acidic media to protonate the amine. Ammonium salts do not bind to the catalyst.
-
Solvent: Water / Acetic Acid (10:1) or Ethanol with 1.1 eq. HCl.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) .
-
Why? Palladium (Pd/C) favors hydrogenolysis (stripping the -OH to form ethylcyclohexane derivatives). Rhodium favors ring saturation while preserving the oxygen [1].
-
-
Pressure: 50–60 psi (3–4 bar) is usually sufficient; lower pressures may stall.
Issue 3: Stereochemical Control (Cis vs. Trans)
Context: Reduction of 4-(2-methylaminoethyl)cyclohexanone. Symptom: You isolated the product, but it's the wrong isomer (e.g., you needed cis but got trans), leading to "low yield" of the active compound.
Mechanism:
-
Small Hydrides (NaBH₄/LiAlH₄): Attack from the axial direction (least sterically hindered approach), yielding the Equatorial Alcohol (Trans) as the major product.
-
Bulky Hydrides (L-Selectride®): Attack from the equatorial direction (blocked by axial hydrogens), forcing the hydride to the less hindered face, yielding the Axial Alcohol (Cis) .
Figure 2: Stereochemical divergence based on reducing agent selection [2].
Corrective Protocol:
-
To get Trans (Equatorial -OH): Use NaBH₄ in Methanol at -78°C to 0°C. (Add CeCl₃·7H₂O for Luche reduction conditions to improve selectivity).
-
To get Cis (Axial -OH): Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. Note: This requires a careful oxidative workup (NaOH/H₂O₂) to remove boron byproducts.
PART 3: Frequently Asked Questions (FAQ)
Q: Can I use reductive amination on 4-(2-oxoethyl)cyclohexanol instead? A: Yes, but beware of intramolecular cyclization . The amine on the chain can attack the alcohol (or an intermediate aldehyde) to form a bicyclic ether or aminal if the chain length allows. Ensure you keep the temperature low and use mild reducing agents like STAB (Sodium Triacetoxyborohydride).
Q: My product is an oil that refuses to crystallize. How do I purify it? A: Amino-alcohols are notorious for forming "honey-like" oils.
-
HCl Salt Formation: Dissolve the oil in dry ether/ethanol and bubble dry HCl gas. The hydrochloride salt is much more likely to crystallize.
-
Kugelrohr Distillation: If the free base is stable, high-vacuum bulb-to-bulb distillation is often superior to column chromatography, which causes streaking due to the amine.
Q: I see a side product with Mass M-18. What is it? A: This is the elimination product (cyclohexene derivative). It occurs if you heat the reaction in the presence of strong acid or during GC-MS injection (thermal dehydration). Ensure your injection port temperature is low (<200°C) or derivatize (TMS) before analysis.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Phenol vs. Benzene ring reduction selectivity).
-
Maity, P., et al. (2019).[1][2] "Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4." Organic Process Research & Development, 23(12), 2754–2757.[3] Link
-
BenchChem Protocols. (2025). "Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane." (General workup procedures for polar amino-alcohols). Link
-
Novak, M., et al. (2009).[4] "Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity." The Chemical Educator, 14(6), 232-235.[4] (Foundational text on hydride selectivity). Link
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
Separating cis and trans isomers of 4-(2-methylaminoethyl)cyclohexanol effectively
Technical Support Center: 4-(2-methylaminoethyl)cyclohexanol
Guide: Effective Separation of Cis and Trans Isomers
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating the cis and trans diastereomers of 4-(2-methylaminoethyl)cyclohexanol. As this molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant Venlafaxine, achieving high isomeric purity is critical.[1][2] This document outlines the underlying principles, offers detailed protocols for primary separation methods, and provides a comprehensive troubleshooting guide to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between the cis and trans isomers that allow for their separation?
The separability of cis and trans isomers of 4-(2-methylaminoethyl)cyclohexanol stems from their different three-dimensional structures. In the trans isomer, the hydroxyl (-OH) and the (2-methylaminoethyl) substituents are on opposite sides of the cyclohexane ring, typically assuming a more stable di-equatorial conformation. In the cis isomer, these groups are on the same side, leading to a less stable axial-equatorial arrangement.[3] This structural difference results in distinct physical properties:
-
Polarity and Surface Area: The isomers exhibit different polar surface areas and dipole moments. These differences govern their interaction with chromatographic stationary phases.
-
Crystallinity and Solubility: The more symmetric trans isomer often packs more efficiently into a crystal lattice, leading to different solubility profiles compared to the cis isomer. This is the foundational principle for separation by fractional crystallization.[4]
Q2: What are the most effective methods for separating these diastereomers on a laboratory scale?
The two most robust and widely applied methods are:
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is suitable for obtaining highly pure samples of both isomers. It exploits the polarity differences between the isomers to separate them on a solid stationary phase.[5][6][7]
-
Diastereomeric Salt Crystallization: This classical chemical method involves reacting the racemic amine mixture with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid.[8][9][10] This creates two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[11][12]
Q3: How can I confirm the identity and purity of my separated cis and trans isomers?
A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing cis and trans isomers. The coupling constants (³J(H,H)) of the protons on the cyclohexane ring are particularly informative.[13] The proton attached to the carbon bearing the hydroxyl group will show different splitting patterns and chemical shifts depending on its axial or equatorial position, which is dictated by the isomer's conformation.[14][15]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to assess the isomeric purity of each collected fraction. This provides a quantitative measure of separation efficiency.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Section 2: Primary Separation Strategy: Preparative HPLC
Preparative HPLC is often the method of choice for achieving high purity for both isomers. The key is to develop a method with sufficient resolution (Rs > 1.5) at an analytical scale before scaling up.[6]
Workflow for Preparative HPLC Separation
The logical flow for developing and executing a preparative HPLC separation is outlined below.
Recommended Starting Conditions & Protocol
Given the amine functionality, a reversed-phase column with a basic modifier in the mobile phase is crucial to prevent peak tailing.
Step-by-Step Protocol: Analytical Method Development
-
Column Selection: Start with a C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm). PFP (pentafluorophenyl) columns can also offer unique selectivity for isomers.[16]
-
Mobile Phase Preparation:
-
Phase A: Water with 0.1% Triethylamine (TEA) or 10 mM Ammonium Bicarbonate, adjusted to pH 9-10.
-
Phase B: Acetonitrile or Methanol. Rationale: The basic modifier (TEA or high pH) neutralizes acidic residual silanol groups on the silica surface, preventing strong ionic interactions with the protonated amine group of the analyte, which is a primary cause of peak tailing.[17][18][19]
-
-
Initial Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution composition.
-
Optimization: Once the elution window is known, optimize the gradient to maximize the resolution between the cis and trans peaks.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition at a concentration of ~1 mg/mL.
Data Summary: Column & Mobile Phase Considerations
| Stationary Phase | Typical Mobile Phase System | Advantages | Disadvantages |
| C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TEA | Robust, widely available, good hydrophobic selectivity. | Potential for strong silanol interactions causing peak tailing if not properly modified.[19] |
| Phenyl-Hexyl | Methanol/Water with 10mM Ammonium Acetate | Offers alternative π-π interactions which can enhance selectivity for isomers. | May have lower loading capacity than C18. |
| PFP (Pentafluorophenyl) | Acetonitrile/Water with 0.1% Formic Acid | Provides unique dipole-dipole and ion-exchange interactions, often effective for positional isomers.[16] | Requires careful mobile phase selection; acidic modifier may be needed. |
| Silica (Normal-Phase) | Heptane/Ethanol with 0.1% Diethylamine | Good for separating polar compounds. | Highly sensitive to water content; solvent miscibility can be an issue. |
Section 3: Troubleshooting Guide for Chromatographic Separation
Q: My cis and trans peaks are broad and tailing significantly. What is the cause and how do I fix it?
A: This is the most common issue when chromatographing basic compounds like amines.[20][21]
-
Primary Cause: Secondary ionic interactions between the protonated amine analyte and deprotonated (anionic) residual silanol groups on the silica-based stationary phase.[18][19] This creates a secondary, high-energy retention mechanism that leads to tailing.
-
Solutions:
-
Add a Basic Modifier: Introduce a "sacrificial base" like Triethylamine (TEA) or Diethylamine (DEA) at a concentration of 0.1-0.5% to your mobile phase. These modifiers will preferentially interact with the active silanol sites, masking them from your analyte.[17]
-
Increase Mobile Phase pH: Adjust the mobile phase pH to >9 using a buffer like ammonium bicarbonate. At this pH, the analyte amine is in its neutral, free-base form, and the silanol groups are deprotonated. This eliminates the strong ionic interaction, leaving only the desired reversed-phase interaction mechanism.
-
Use a Modern, End-Capped Column: Employ a high-purity, double end-capped C18 column. These columns have fewer residual silanol groups, minimizing the potential for secondary interactions from the start.[17]
-
Q: I have poor resolution between my isomer peaks. How can I improve the separation?
A: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention (k).
-
Solutions:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different strengths and dipole moments, which can alter the selectivity (α) between the two isomers.
-
Reduce Gradient Slope: Make your gradient shallower around the elution point of the isomers. A slower increase in organic solvent percentage gives the column more "time" to resolve the compounds.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity, although it will also increase backpressure and run time.[16]
-
Change the Stationary Phase: If the above methods fail, the isomers may not be separable on your current column chemistry. Switch to a phase with a different retention mechanism (e.g., from C18 to Phenyl-Hexyl or a chiral stationary phase).[22][23][24]
-
Q: I'm scaling up to a preparative column and my separation has worsened dramatically. What went wrong?
A: This is often an issue of column overloading or improper scaling.
-
Primary Cause: Mass overload. Injecting too much sample saturates the stationary phase, leading to broad, triangular peaks that merge together.[18]
-
Solutions:
-
Perform a Load Study: Before scaling up, determine the maximum sample load your analytical column can handle while maintaining baseline separation.
-
Properly Scale Injection Volume: When moving to a larger diameter preparative column, the injection volume should be scaled geometrically based on the column cross-sectional area.
-
Check for Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[18] Dissolving the sample in a strong solvent (like pure acetonitrile) can cause peak distortion at the column inlet.
-
Section 4: Alternative Method: Diastereomeric Salt Crystallization
This method is a powerful, cost-effective technique for large-scale separations. It relies on the principle that diastereomers have different physical properties, including solubility.[8][11][25]
Principle of Separation
-
Salt Formation: The cis/trans amine mixture is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-Tartaric acid). This forms two diastereomeric salts: (cis-amine•L-tartrate) and (trans-amine•L-tartrate).
-
Fractional Crystallization: These two salts now have different solubilities in a given solvent system. By carefully choosing the solvent and controlling the temperature, one salt can be induced to crystallize out of the solution while the other remains dissolved in the mother liquor.[12]
-
Liberation of the Amine: After isolating the crystals by filtration, the pure amine isomer is "liberated" by adding a strong base (e.g., NaOH) to neutralize the tartaric acid. The free amine can then be extracted with an organic solvent.[8][10][12]
General Protocol
-
Dissolution: Dissolve one molar equivalent of the cis/trans 4-(2-methylaminoethyl)cyclohexanol mixture in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Salt Formation: Add 0.5 to 1.0 molar equivalents of L-(+)-Tartaric acid dissolved in a minimal amount of the same solvent. Note: The optimal stoichiometry should be determined experimentally.[9]
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation: Suspend the crystalline salt in water and add 50% NaOH solution until the pH is >12.[8][12]
-
Extraction: Extract the liberated free amine with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Analysis: Dry the combined organic extracts, evaporate the solvent, and analyze the resulting solid/oil by NMR and HPLC to determine its isomeric purity.
References
-
Fiveable. (2025, August 15). Fractional Crystallization Definition. Retrieved from [Link]
-
Munegumi, T., et al. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Retrieved from [Link]
-
Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Retrieved from [Link]
-
IUCr Journals. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Retrieved from [Link]
-
Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
PubMed. (2000, February 15). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
CRC Handbook of Optical Resolutions. (n.d.). Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PubMed. (2001, January 15). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Preparation of Venlafaxine-Antidepressant Drug (1). Retrieved from [Link]
-
Journal of Chemical Crystallography. (2025, December 9). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Retrieved from [Link]
- Google Patents. (n.d.). CN107652191A - A kind of purification process of Venlafaxine intermediate.
-
PMC. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of Venlafaxine Hydrochloride. Retrieved from [Link]
-
Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]
-
Pyvot Tech. (2023, February 2). Separation of Isomers. Retrieved from [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
- Google Patents. (n.d.). CN101503365B - Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol.
-
Shimadzu. (2020, April 15). Preparative HPLC Primer. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Preparative Resolution of the trans‐Cyclohexane Analogues of Phenylalanine. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Google Patents. (n.d.). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
-
LCGC International. (2026, February 12). Chiral Separations. Retrieved from [Link]
-
PMC. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. fiveable.me [fiveable.me]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 17. researchgate.net [researchgate.net]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures [mdpi.com]
Minimizing side reactions during the hydrogenation of 4-(2-methylaminoethyl)cyclohexanol precursors
Topic: Minimizing side reactions during the hydrogenation of 4-(2-methylaminoethyl)phenol (and related precursors). Document ID: TSC-HYDRO-042 Last Updated: March 2026 Status: Active
Executive Technical Overview
This guide addresses the catalytic hydrogenation of 4-(2-methylaminoethyl)phenol (or its ketone analog) to synthesize 4-(2-methylaminoethyl)cyclohexanol . This transformation presents a "triad of competing challenges" for the process chemist:
-
Catalyst Poisoning: The basic secondary amine (
) strongly coordinates to metal active sites, inhibiting turnover. -
Stereochemical Control: The product exists as cis and trans diastereomers.[1] The ratio is kinetically determined by the metal choice and thermodynamically altered by the reaction environment.
-
Chemo-selectivity (Hydrogenolysis): The benzylic-like C-N and C-O bonds are prone to cleavage under the forcing conditions required for aromatic ring saturation.
Critical Process Modules
Module A: Catalyst Selection (The Selectivity Switch)
The choice of metal dictates the diastereomeric ratio (dr) and the risk of hydrogenolysis.
| Metal Catalyst | Primary Product (Kinetic) | Mechanism Note | Risk Profile |
| Rhodium (Rh) | Cis-isomer (>80%) | Rapid syn-addition of H2 without desorption. | Low risk of hydrogenolysis. High cost. |
| Palladium (Pd) | Trans-isomer (Thermodynamic) | Allows keto-enol tautomerization via desorption/readsorption.[1] | High risk of C-O hydrogenolysis (deoxygenation). |
| Ruthenium (Ru) | Cis-isomer | Similar to Rh but requires higher pressure. | Lower activity than Rh; often requires elevated T. |
| Platinum (Pt) | Mixed | Moderate activity. | High risk of deamination (C-N cleavage). |
Technical Insight: For cis-selectivity, 5% Rh/Al2O3 or Rh/C is the industry standard because Rh minimizes the residence time of the intermediate cyclohexanone on the surface, preventing equilibration to the thermodynamic trans product.
Module B: Solving Amine Poisoning (The "Proton Switch")
The secondary amine tail will bind to the catalyst surface more strongly than the aromatic ring, halting the reaction.
-
The Fix: You must protonate the amine to render it non-coordinating.
-
Protocol: Conduct the reaction in acidic media.
-
Option 1: Use Acetic Acid (AcOH) as the solvent.
-
Option 2: Use MeOH/Water with 1.1 equivalents of H2SO4 or HCl .
-
-
Why it works: The ammonium cation (
) cannot donate electrons to the metal d-orbitals, leaving the active sites free for H2 and arene binding.
Module C: Pathway Visualization
The following diagram illustrates the competitive pathways between desired hydrogenation, stereochemical equilibration, and side reactions.
Caption: Reaction network showing the bifurcation between kinetic cis-formation (Rh path) and thermodynamic trans-equilibration (Pd path), alongside critical failure modes.
Standardized Experimental Protocol
Objective: Synthesis of cis-4-(2-methylaminoethyl)cyclohexanol (High Selectivity).
Reagents:
-
Substrate: 4-(2-methylaminoethyl)phenol (10 mmol)
-
Catalyst: 5% Rh/Al2O3 (5 wt% loading relative to substrate)
-
Solvent: 10% Acetic Acid in Methanol (v/v) or pure Acetic Acid.
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in the solvent. Ensure the solution pH is < 4.0.
-
Checkpoint: If the amine is not fully protonated, the reaction will stall at <10% conversion.
-
-
Loading: Charge the high-pressure reactor (e.g., Parr) with the solution and catalyst.
-
Purging: Purge with N2 (3x) followed by H2 (3x) to remove oxygen.
-
Pressurization: Pressurize to 50 bar (725 psi) H2.
-
Note: Aromatic reduction requires higher pressure than simple alkene reduction.
-
-
Reaction: Heat to 60°C with vigorous stirring (>1000 rpm).
-
Warning: Do not exceed 80°C with Rh; this promotes hydrogenolysis.
-
-
Workup: Filter catalyst over Celite. Concentrate filtrate. Neutralize with NaOH only after catalyst removal to prevent metal leaching or precipitation.
Troubleshooting & FAQs
Category 1: Reaction Stalled
Q: The reaction stopped at 10% conversion. I added more catalyst, but it didn't help.
-
Diagnosis: This is classic amine poisoning. The amine sites on your product and reactant are saturating the metal surface.
-
Solution: Check your pH. You likely did not add enough acid. The reaction requires stoichiometric acid (1:1 with the amine) to keep the nitrogen protonated. Add 1.1 eq of H2SO4 or switch to acetic acid solvent.
Q: I am using Rh/C and the reaction is slow.
-
Diagnosis: Mass transfer limitation.
-
Solution: Hydrogen solubility in polar solvents is low. Increase stirring speed to >1000 rpm to improve gas-liquid mixing. Increase pressure to 60-70 bar.
Category 2: Impurity Profile
Q: I see a large peak for 4-(2-methylaminoethyl)cyclohexane (loss of -OH).
-
Diagnosis: Hydrogenolysis (Over-reduction).
-
Solution:
-
Lower Temperature: Reduce T from 80°C to 50°C.
-
Change Metal: If using Pd, switch to Rh or Ru. Pd is notorious for cleaving allylic/benzylic C-O bonds.
-
Check Support: Carbon supports can sometimes promote hydrogenolysis more than Alumina (Al2O3). Switch to Rh/Al2O3.
-
Q: I am detecting de-methylated products.
-
Diagnosis: C-N bond cleavage.
-
Solution: This often happens at very high temperatures (>100°C). Lower the temperature. Avoid Pt catalysts, which are more aggressive toward C-N bonds.
Category 3: Stereochemistry
Q: I need the trans-isomer, but I keep getting 80:20 cis:trans.
-
Solution:
-
Switch to Pd/C: Palladium facilitates the desorption/readsorption mechanism required for equilibration.
-
Increase Temperature: Raise T to 80-90°C (carefully monitoring for hydrogenolysis) to overcome the activation energy for tautomerization.
-
Solvent: Use a non-polar solvent (like cyclohexane) if solubility permits, or reduce hydrogen pressure to slow the hydrogenation step, allowing more time for equilibration.
-
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Rh vs Pd selectivity).
-
Makal, A., et al. (2020).[4] "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis, 10(19), 11365–11370. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational work on amine poisoning and acidic media).
-
BenchChem Technical Library. (2025). "Catalyst Poisoning by Amines."[5][6] Link
Sources
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Longevity for 4-(2-methylaminoethyl)cyclohexanol
Status: Operational Ticket ID: LCMS-OPT-42M Subject: Extending Column Life & Performance for Secondary Amine Analysis
Executive Summary: The Analyte Profile
Before addressing column life, we must understand the molecule destroying it. Cyclohexanol, 4-(2-methylaminoethyl)- presents a "double-edged" challenge for LC-MS:
-
Functional Group A (Secondary Amine): Highly basic (Estimated pKa
10.5 - 10.7). At neutral or low pH, it is positively charged and aggressively binds to residual silanols on silica columns, causing peak tailing and requiring harsh "cleaning" gradients that age the column.[1] -
Functional Group B (Cyclohexyl Ring): Lipophilic. This requires higher organic solvent concentrations to elute, which often co-elutes phospholipids from biological matrices—the silent killer of column stationary phases.
This guide provides a self-validating workflow to stop these two failure modes.
Module 1: The Chemical Defense (Mobile Phase Strategy)
The Problem: Standard silica columns dissolve at pH > 8.0. However, your analyte (amine) is protonated and "sticky" at pH < 9.0. The Solution: You must move to High pH Stable Hybrid Silica (e.g., Ethylene-Bridged Hybrid or Organo-Silica).
Why High pH?
Operating at pH 10.0 - 10.5 ensures the amine is deprotonated (neutral).
-
Benefit 1: Eliminates silanol interaction (no tailing).
-
Benefit 2: Increases retention on C18 (neutral molecules bind better), allowing you to use lower % organic at the start, separating the analyte from early-eluting salts.[1]
Recommended Protocol: High pH Buffer Preparation
Do not use Phosphate buffers (non-volatile, ruins MS).[1]
| Component | Concentration | pH Target | Purpose |
| Buffer Salt | 10 mM Ammonium Bicarbonate | 10.0 | Provides buffering capacity.[2] Volatile for MS.[2] |
| pH Adjuster | Ammonium Hydroxide (28-30%) | 10.5 | Adjusts pH high enough to suppress amine ionization. |
| Solvent B | Acetonitrile (100%) | N/A | Methanol can be used, but ACN offers lower backpressure.[1] |
Critical Warning: Never leave high pH buffers in the column when the system is idle. The "Hybrid" resistance is finite.
-
Shutdown Rule: Flush with 10:90 Water:ACN (no buffer) for 20 minutes before storage.
Module 2: The Physical Defense (Matrix Management)
The Problem: If you are analyzing this in plasma/urine, Protein Precipitation (PPT) is insufficient. PPT leaves 99% of phospholipids in the sample. These lipids accumulate on the column head, causing:
-
Drifting retention times (phase shielding).
-
Sudden high backpressure (frit clogging).
-
Ion suppression (MS signal death).
The Workflow: Phospholipid Removal
Switch from standard PPT to Phospholipid Removal Plates (e.g., HybridSPE, Phree, or Ostro).[1]
Comparative Protocol:
-
Standard PPT (High Risk): Add ACN
Vortex Centrifuge. Result: Supernatant contains phospholipids. -
Phospholipid Removal (Low Risk):
-
Step 1: Load plasma onto Plate.[3]
-
Step 2: Add 1% Formic Acid in ACN.
-
Step 3: Apply Vacuum.
-
Mechanism: Lewis acid/base interaction retains the lipids on the filter; analyte passes through.
-
Visualizing the Failure Mode
Figure 1: The "Death Spiral" of an LC column when analyzing basic amines in biological matrix.[1] Red arrows indicate failure modes; Green nodes indicate the technical intervention.
Module 3: Operational Hygiene & Maintenance
To maximize column life for this specific amine, implement a "Sawtooth" Wash Cycle at the end of every sample batch.
The "Sawtooth" Wash Protocol
Basic amines often stick to the stainless steel hardware of the column, not just the packing material.
| Step | Time (min) | % Organic (B) | Flow Rate | Purpose |
| 1 | 0.0 - 2.0 | 5% | Normal | Equilibrate |
| 2 | 2.0 - 5.0 | 95% | 1.5x Normal | Elute highly lipophilic matrix components. |
| 3 | 5.0 - 7.0 | 95% | 1.5x Normal | Hold to strip bound amines. |
| 4 | 7.0 - 10.0 | 5% | Normal | Re-equilibrate. |
Note: The increased flow rate during the wash creates shear force that helps dislodge particulate matter from the frit.
Troubleshooting FAQ
Q1: I am using a High pH buffer, but the column pressure is rising rapidly after 50 injections.
-
Diagnosis: This is likely carbonate precipitation or frit clogging , not silica dissolution.[1]
-
Fix:
-
Ensure you are using a Guard Column .
-
If using Ammonium Bicarbonate, ensure the % Organic in the mobile phase mixing point does not precipitate the salt (keep Bicarbonate < 10mM if Organic > 90%).
-
Switch to Ammonium Hydroxide (no salt) if precipitation persists.
-
Q2: My peak shape was perfect, but now the amine is tailing. The column is only 1 week old.
-
Diagnosis: Void formation or Guard saturation .
-
Fix:
-
Replace the Guard cartridge immediately.
-
Run a "regeneration" flush: 50:50 Water:Methanol with 0.1% Formic Acid. The acid helps protonate and strip any amine strongly bound to the inlet.
-
Q3: Can I use a standard C18 column if I stay at pH 3.0?
-
Answer: Yes, but you will fight peak tailing.[1]
-
Workaround: If you must use low pH (e.g., for simultaneous acidic analyte analysis), use a Charged Surface Hybrid (CSH) column.[1] These have a slight positive surface charge that repels the protonated amine, preventing it from sticking to silanols.
Decision Tree: Method Development
Use this logic flow to select the correct column chemistry for your specific constraints.
Figure 2: Column and Mobile Phase Selection Logic.
References
-
Waters Corporation. (2020). BEH Technology: Hybrid Particle Technology for High pH Stability. Waters White Papers. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of silica-based stationary phases at high pH.[2] Journal of Chromatography A, 1217(6), 858-880.[1] [Link]
-
Phenomenex. (2023). Phospholipid Removal for LC-MS/MS: Phree Technical Guide. Phenomenex Technical Notes. [Link]
-
Agilent Technologies. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent Application Notes. [Link]
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Restek ChromaBLOGraphy.[4] [Link]
Sources
Optimization of reaction temperature for 4-(2-methylaminoethyl)cyclohexanol formation
Technical Support Center: Reaction Optimization Guide Topic: Ticket ID: #RXN-OPT-4291 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely synthesizing 4-(2-methylaminoethyl)cyclohexanol via the catalytic hydrogenation of N-methyltyramine (4-(2-methylaminoethyl)phenol). This transformation is a critical step in generating saturated pharmacophores for CNS-active targets.
The central challenge here is the Temperature-Selectivity Trade-off .
-
Kinetic Control (<60°C): Favors the cis-isomer (often >80:20 dr) but risks slow turnover and incomplete conversion.
-
Thermodynamic Control (>80°C): Increases reaction rate and favors the trans-isomer via isomerization, but significantly heightens the risk of hydrogenolysis (cleavage of the hydroxyl group) or deamination.
This guide provides a self-validating protocol to optimize your reaction temperature, ensuring high yields while locking in your desired stereochemistry.
Module 1: Critical Reaction Dynamics (The "Why")
Q1: Why does temperature drastically shift my cis/trans ratio for this specific substrate? A: The hydrogenation of 4-substituted phenols proceeds through a cyclohexanone intermediate.
-
Horiuti-Polanyi Mechanism: Hydrogen adds to the aromatic ring from the catalyst surface. Since the substrate is adsorbed flat, the hydrogens add to the same face, kinetically favoring the cis-isomer .
-
Temperature Effect: At elevated temperatures (typically >80°C), the reaction overcomes the activation energy for the desorption/readsorption equilibrium. The intermediate ketone can tautomerize or the alcohol can dehydrogenate back to the ketone and re-reduce, allowing the molecule to settle into the thermodynamically more stable trans-isomer (equatorial substituents).
Q2: My reaction stalls at 50% conversion even at 60°C. Is temperature the only fix? A: Not necessarily. While increasing T increases rate, a "stall" at 50-60°C often indicates poisoning , not just slow kinetics. The secondary amine in your substrate (methylamino group) can bind strongly to catalyst sites (especially Pt or Pd), inhibiting H2 activation.
-
Solution: Instead of just raising T (which risks side reactions), introduce an acidic modifier (e.g., Acetic Acid or H2SO4) to protonate the amine, preventing it from coordinating to the metal center.
Module 2: Troubleshooting & Optimization
Scenario A: "I need the Cis-isomer, but the reaction is too slow."
-
Diagnosis: Temperature is too low for the catalyst activity, or H2 pressure is insufficient.
-
Fix: Maintain T at 50-60°C but increase H2 pressure to 20-50 bar . Switch to 5% Rh/C or 5% Ru/Al2O3 , which are more active for ring saturation at moderate temperatures than Pd.
Scenario B: "I am seeing significant deamination (loss of the methylamino tail)."
-
Diagnosis: Temperature is too high (>100°C) or the catalyst promotes C-N cleavage (common with Pd).
-
Fix: Lower T to <80°C . Avoid Pd/C if possible; Rhodium is "gentler" on C-N and C-O bonds during ring hydrogenation.
Scenario C: "The product is solidifying or crashing out during reaction."
-
Diagnosis: 4-(2-methylaminoethyl)cyclohexanol has different solubility than the phenol precursor.
-
Fix: Ensure your solvent system (e.g., MeOH or Water/Acetic Acid) maintains solubility at the lower isolation temperature, not just the reaction temperature.
Module 3: Experimental Protocol (SOP)
Protocol: High-Selectivity Hydrogenation of N-methyltyramine Target: >95% Conversion, >85:15 Cis:Trans Ratio
1. Reagents:
-
Substrate: 4-(2-methylaminoethyl)phenol (1.0 equiv)
-
Catalyst: 5 wt% Rh/C (5 mol% loading)
-
Solvent: Methanol (0.1 M concentration) + 1.0 equiv Acetic Acid (to protect amine)
2. Setup:
-
Load the autoclave.[1] Purge 3x with N2, then 3x with H2.
-
Set initial pressure to 30 bar (435 psi) .
3. Temperature Ramp (The Critical Step):
-
Stage 1 (Initiation): Heat to 40°C . Stir at 1000 rpm. Hold for 1 hour. Rationale: Initiates surface adsorption without rapid isomerization.
-
Stage 2 (Reaction): Ramp to 60°C . Hold until H2 uptake ceases (typically 4-6 hours). Rationale: Optimal balance for Rh activity vs. stereochemical preservation.
-
Stage 3 (Cool down): Cool to 25°C before venting pressure. Rationale: Venting hot can cause solvent flash and concentrate the product on the catalyst, promoting isomerization.
4. Workup:
-
Filter catalyst over Celite (Caution: Rh/C is pyrophoric).
-
Concentrate filtrate. Neutralize with NaOH if acetic acid was used. Extract with DCM.
Module 4: Data & Visualization
Table 1: Temperature Impact on Selectivity (Rh/C Catalyst)
Data extrapolated from phenol hydrogenation kinetics (See Ref 1, 4)
| Temperature | Pressure | Time (h) | Conversion (%) | Cis:Trans Ratio | Side Products |
| 25°C | 30 bar | 12 | 45% | 92 : 8 | Negligible |
| 60°C (Optimal) | 30 bar | 5 | >98% | 85 : 15 | <1% |
| 90°C | 30 bar | 2 | >99% | 60 : 40 | 5% (Deamination) |
| 120°C | 30 bar | 1 | >99% | 30 : 70 | 12% (Hydrogenolysis) |
Figure 1: Reaction Pathway and Temperature Divergence
Caption: Pathway showing the divergence between kinetic (cis) and thermodynamic (trans) products based on temperature thresholds.
References
-
Zhong, J., Chen, J., & Chen, L. (2014).[2] Selective hydrogenation of phenol and related derivatives.[2][3][4][5][6] Catalysis Science & Technology, 4, 3555-3569.[2]
-
Makgwane, P. R., & Ray, S. S. (2016). Aqueous phase electrocatalysis and thermal catalysis for the hydrogenation of phenol at mild conditions.[7] Applied Catalysis B: Environmental, 182, 236-246.[7]
-
González-Fernández, R., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365-11370.
-
Nelson, R. (2025). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues. ResearchGate.
Sources
- 1. US3965187A - Hydrogenation of phenol - Google Patents [patents.google.com]
- 2. Selective hydrogenation of phenol and related derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portal.fis.tum.de [portal.fis.tum.de]
Validation & Comparative
1H NMR and 13C NMR spectral interpretation of Cyclohexanol, 4-(2-methylaminoethyl)-
This guide details the spectroscopic differentiation of 4-(2-methylaminoethyl)cyclohexanol , focusing on the critical separation of its cis and trans diastereomers. In drug development, stereochemistry dictates pharmacokinetics and receptor binding; thus, unambiguous assignment via NMR is a non-negotiable quality gate.
Part 1: Structural Dynamics & Conformation
Before interpreting spectra, one must understand the conformational preferences governed by A-values (steric bulk).
-
Substituent A (C1): Hydroxyl (-OH). A-value
kcal/mol. -
Substituent B (C4): 2-(methylamino)ethyl (
). A-value kcal/mol (estimated as similar to an ethyl group).
Because the alkyl side chain is bulkier than the hydroxyl group, it will drive the conformational equilibrium.
-
Trans-Isomer (Diequatorial): Both substituents occupy equatorial positions. This is the thermodynamically dominant form.
-
H1 Conformation: Axial (
).[1]
-
-
Cis-Isomer (Axial/Equatorial): The bulky alkyl chain remains equatorial, forcing the smaller hydroxyl group into the axial position.
-
H1 Conformation: Equatorial (
).[2]
-
Part 2: Comparative 1H NMR Analysis
The distinction relies on the Karplus relationship , which correlates the vicinal coupling constant (
The Diagnostic H1 Signal (Methine at C1)
This is the "fingerprint" region for stereochemical assignment.
| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanism |
| H1 Spatial Orientation | Axial | Equatorial | Steric preference of C4-alkyl chain. |
| Multiplicity | tt (Triplet of triplets) or wide multiplet | qn (Quintet) or narrow multiplet | Number of neighbors is same, but |
| Coupling ( | Large | Small | Dihedral angles: |
| Width at Half-Height ( | > 22 Hz | < 12 Hz | Sum of coupling constants. |
| Chemical Shift ( | ~3.50 – 3.60 ppm | ~3.90 – 4.05 ppm | Axial protons are shielded (upfield) relative to equatorial protons. |
Side Chain & Amine Protons
-
N-Methyl (
): Singlet, ppm. -
Methylene (
to N): Triplet, ppm. -
Note: These signals are less sensitive to ring stereochemistry but verify the integrity of the 2-methylaminoethyl chain.
Part 3: Comparative 13C NMR Analysis
Carbon-13 NMR provides confirmation via the Gamma-Gauche Effect . Steric compression between axial substituents and
| Carbon Position | Trans-Isomer ( | Cis-Isomer ( | Interpretation |
| C1 (CH-OH) | ~70.5 | ~66.0 | Axial OH in cis is shielded. |
| C3 / C5 | ~35.5 | ~30.0 – 32.0 | Diagnostic: In cis, axial OH exerts |
| C4 (CH-Alkyl) | ~38.0 | ~38.0 | Distant from stereocenter; minimal change. |
| N-Me | ~36.0 | ~36.0 | Unaffected by ring conformation. |
Part 4: Experimental Workflow (Decision Tree)
The following diagram outlines the logical flow for assigning the stereochemistry of a synthesized batch.
Figure 1: Logical decision tree for the stereochemical assignment of 4-substituted cyclohexanols based on H1 coupling topology.
Part 5: Detailed Experimental Protocol
To replicate these results, follow this standardized sample preparation method designed to minimize H-bonding variability.
1. Solvent Selection:
-
Preferred: Chloroform-d (
) with 0.03% TMS.-
Why: Non-polar solvent maximizes chemical shift dispersion between axial and equatorial protons.
-
-
Alternative: Methanol-
( ) if the amine salt is insoluble. Note that OH coupling will disappear due to exchange.
2. Sample Preparation:
-
Weigh 10-15 mg of the compound into a clean vial.
-
Add 0.6 mL of
. -
Critical Step: Add 1 drop of
and shake if analyzing the amine salt to collapse exchangeable protons (NH/OH) and simplify the spectrum, OR add solid to ensure the free base form if sharpening the N-Me signal is required. -
Filter through a cotton plug into the NMR tube to remove particulates (paramagnetic impurities broaden lines).
3. Acquisition Parameters (400 MHz+):
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Methine protons in rigid rings can have long
relaxation times. Short delays lead to integration errors.
-
References
-
BenchChem. (2025).[2] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from
-
ChemicalBook. (n.d.). Trans-4-Aminocyclohexanol 1H NMR Spectrum. Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on Karplus relationships and cyclohexane conformations).
- Reich, H. J. (n.d.). WinPLT NMR Data: Cyclohexane Stereochemistry. University of Wisconsin-Madison. (Standard reference for A-values and Gamma-gauche effects).
Sources
Mass spectrometry fragmentation patterns of 4-(2-methylaminoethyl)cyclohexanol
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 4-(2-methylaminoethyl)cyclohexanol
Executive Overview
The structural elucidation and quantification of aliphatic amino-alcohols, such as 4-(2-methylaminoethyl)cyclohexanol, present unique analytical challenges in drug development and forensic toxicology. As a critical pharmacophore (structurally adjacent to desvenlafaxine analogs), its accurate characterization requires distinguishing between closely related isobaric species and understanding its specific gas-phase dissociation kinetics.
This guide provides an objective comparison of modern mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—evaluating their performance in profiling this compound, supported by mechanistic fragmentation data and a self-validating experimental protocol.
Mechanistic Fragmentation Profiling (Causality & Kinetics)
To optimize any MS method, one must first understand the thermodynamic drivers of the molecule's fragmentation. Under positive Electrospray Ionization (ESI+), the basic secondary amine of 4-(2-methylaminoethyl)cyclohexanol readily accepts a proton, yielding a stable precursor ion at m/z 158.1539.
Upon entering the collision cell, Collision-Induced Dissociation (CID) drives two primary, competing pathways:
-
Pathway A (Thermodynamically Driven): The cyclohexanol moiety is highly susceptible to dehydration. The loss of water (18.01 Da) via a 1,4- or 1,2-elimination mechanism generates a stabilized cycloalkenyl cation at m/z 140.1434[1]. This process requires relatively low collision energy (CE ~15 eV) because the elimination is entropically favored and is a universal signature among 2[2].
-
Pathway B (Charge-Directed Cleavage): Aliphatic amines characteristically undergo
-cleavage[2]. The cleavage of the C -C bond in the 2-methylaminoethyl side chain yields a highly stable 3 ([CH2=NHCH3]+) at m/z 44.0500[3]. Because the nitrogen atom acts as a strong charge stabilizer, this fragment dominates the MS/MS spectrum at higher collision energies (CE ~30 eV) and serves as the optimal quantifier ion[3].
Platform Performance Comparison
Selecting the correct MS architecture depends entirely on the analytical goal: absolute sensitivity versus structural fidelity.
Table 1: Platform Performance Matrix for 4-(2-methylaminoethyl)cyclohexanol
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | High-throughput absolute quantification | Unknown screening & metabolite ID | Ultra-high resolution structural elucidation |
| Mass Accuracy | Unit resolution (~0.7 Da FWHM) | < 2 ppm | < 1 ppm |
| Sensitivity (LOD) | < 0.1 ng/mL (MRM mode) | ~1-5 ng/mL (Targeted MS/MS) | ~1-5 ng/mL (PRM mode) |
| Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 3-4 orders of magnitude |
| Scan Speed | Extremely fast (< 5 ms dwell time) | Fast (10-50 Hz) | Moderate (1-12 Hz based on resolution) |
Table 2: Diagnostic Product Ions (ESI+)
| Product Ion (m/z) | Formula | Mass Error | Proposed Mechanism | Optimal CE |
| 140.1434 | [C9H18N]+ | < 2.0 ppm | Loss of H2O from cyclohexanol ring | 15 eV |
| 127.1117 | [C8H15O]+ | < 2.0 ppm | Neutral loss of methylamine (CH3NH2) | 20 eV |
| 44.0500 | [C2H6N]+ | < 2.0 ppm | C | 30 eV |
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure reproducible quantification and minimize matrix suppression, standard reversed-phase C18 chromatography is insufficient. The highly polar nature of the protonated amine causes it to elute in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.
Step 1: Sample Preparation & Matrix Spiking
-
Aliquot 50 µL of plasma/serum into a protein precipitation plate.
-
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 4-(2-methylaminoethyl)cyclohexanol-d3). Causality: The stable isotope IS co-elutes exactly with the analyte, correcting for any ionization suppression in the ESI source.
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Causality: Starting with high organic content ensures the polar amine partitions effectively into the aqueous layer immobilized on the silica surface, yielding a retention factor (k') > 3.
Step 3: MS/MS Acquisition (QqQ MRM Mode)
-
Source: ESI Positive, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.
-
Quantifier Transition: m/z 158.15
44.05 (CE: 30 eV). -
Qualifier Transition: m/z 158.15
140.14 (CE: 15 eV).
Step 4: System Validation & Quality Control (SST) A protocol is only as reliable as its internal validation. Before acquiring sample data, the system must pass the following self-validating criteria:
-
Retention Time Stability: The IS retention time must not deviate by more than ±0.05 minutes across 6 consecutive injections.
-
Ion Ratio Fidelity: The ratio of the quantifier (44.05) to qualifier (140.14) must remain within ±15% of the neat standard.
-
Carryover Assessment: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte peak area < 20% of the Lower Limit of Quantification (LLOQ).
Visualization of Fragmentation Logic
Figure 1: Collision-induced dissociation (CID) fragmentation of 4-(2-methylaminoethyl)cyclohexanol.
References
- Title: Interpretation of Mass Spectra Source: IntechOpen URL
- Title: Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry Source: ACS Publications URL
- Title: Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II.
Sources
Technical Comparison: Reactivity & Applications of 4-Aminocyclohexanol vs. 4-(2-(Methylamino)ethyl)cyclohexanol
[1]
Executive Summary
This guide provides a rigorous technical comparison between 4-aminocyclohexanol (a rigid, primary amine building block) and 4-(2-(methylamino)ethyl)cyclohexanol (a flexible, secondary amine tethered scaffold).[1]
While both compounds serve as bifunctional cores in drug discovery—offering an alcohol for solubility/prodrug handles and an amine for diversification—their reactivity profiles diverge significantly due to steric environment , nucleophilicity class , and linker flexibility . This guide analyzes these differences to aid medicinal chemists in scaffold selection and synthetic route planning.
Molecular Architecture & Physicochemical Properties[1][2][3]
The fundamental difference lies in the proximity of the amine to the cyclohexane ring and the substitution degree of the nitrogen.
| Feature | 4-Aminocyclohexanol | 4-(2-(Methylamino)ethyl)cyclohexanol |
| Structure | Primary amine directly attached to ring ( | Secondary amine on ethyl tether |
| Formula | ||
| Amine Class | Primary ( | Secondary ( |
| Flexibility | Rigid (Conformationally constrained) | Flexible (Ethyl linker adds degrees of freedom) |
| pKa (Conj.[1][2] Acid) | ~10.6 (Typical for cyclohexylamine) | ~10.8 (Typical for N-methyl-alkylamine) |
| Steric Profile | High local steric bulk (Ring protons) | Lower local steric bulk (Linear chain) |
| LogP (Pred.) | ~0.6 | ~1.2 (More lipophilic) |
Structural Visualization
The following diagram illustrates the steric and electronic vectors distinguishing the two scaffolds.
Figure 1: Structural logic flow. Note how the ethyl tether in the right-hand molecule alleviates the steric pressure exerted by the cyclohexane ring, despite the amine being secondary.
Reactivity Profile Analysis
Nucleophilicity & Acylation[5]
-
4-Aminocyclohexanol : The primary amine is a potent nucleophile but is subject to the steric environment of the cyclohexane ring (especially in the axial conformation). In acylation reactions, it forms secondary amides , which retain a hydrogen bond donor (NH)—critical for protein-ligand interactions.[1]
-
4-(2-(Methylamino)ethyl)cyclohexanol : The secondary amine is electronically more electron-rich (inductive effect of methyl) and physically removed from the ring.[1] It reacts rapidly with electrophiles to form tertiary amides .[1]
-
Critical Note: Tertiary amides lack an NH donor and often exist as cis/trans rotamers, complicating NMR analysis but offering unique conformational locks in drug design.
-
Reductive Amination (The Divergence Point)
This is the most distinct reactivity difference.
-
Primary Amine Pathway (4-Aminocyclohexanol) :
-
Secondary Amine Pathway (Ethyl-tethered analog) :
-
Reacts with aldehydes/ketones to form an Iminium Ion or Enamine .
-
Mechanism:
.[1] -
Implication: The iminium species is highly reactive and cannot be isolated; it must be reduced immediately (e.g., with
).
-
Chemoselectivity (N- vs O-Functionalization)
Both molecules possess a free hydroxyl group.[1] However, the N-selectivity is generally higher for the ethyl-tethered compound.[1]
-
Reasoning : In 4-aminocyclohexanol, the hydroxyl group is only 4 carbons away.[1] While too far for immediate intramolecular transfer, the rigid ring can facilitate dipole interactions. In the tethered analog, the amine is far removed, behaving almost independently as a distal base.
Experimental Protocols
Protocol A: Chemoselective N-Acylation
Objective: Selectively acylate the amine in the presence of the free alcohol.
Reagents :
-
Substrate (1.0 eq)[1]
-
Acyl Chloride (1.05 eq) or Carboxylic Acid + Coupling Agent (HATU)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: DCM (anhydrous)[1]
Comparative Methodology :
| Step | 4-Aminocyclohexanol | 4-(2-(Methylamino)ethyl)cyclohexanol |
| 1.[1] Dissolution | Dissolve in DCM at 0°C. Suspension is common due to H-bonding.[1] | Dissolve in DCM at 0°C. Generally more soluble due to lipophilic chain. |
| 2. Addition | Add DIPEA, then Acyl Chloride dropwise. | Add DIPEA, then Acyl Chloride. Exotherm is often sharper due to higher basicity. |
| 3. Monitoring | TLC (ninhydrin stain: red/purple).[1] | TLC (Dragendorff or PMA stain; ninhydrin is weak/negative for |
| 4. Workup | Wash with 1N HCl (removes unreacted amine), then | Wash with 1N HCl. Note: Tertiary amides are more lipophilic; ensure product doesn't crash out in aqueous phase. |
Protocol B: Reductive Alkylation (Distinct Pathways)[1]
For 4-Aminocyclohexanol (Imine Route) :
-
Mix amine (1.0 eq) and aldehyde (1.0 eq) in MeOH.
-
Add
(drying agent) to push equilibrium to imine. Stir 2h. -
Filter, then add
(1.5 eq) at 0°C.
For 4-(2-(Methylamino)ethyl)cyclohexanol (Iminium Route) :
-
Mix amine (1.0 eq) and aldehyde (1.1 eq) in DCE (1,2-Dichloroethane).
-
Do not wait : Add
(1.5 eq) immediately.[1] -
Why? The intermediate iminium ion is transient.
is mild enough to reduce the iminium ion selectively without reducing the aldehyde.
Decision Logic for Drug Design
Use the following logic flow to determine which scaffold fits your medicinal chemistry program.
Figure 2: Decision tree for scaffold selection in lead optimization.
References
-
BenchChem . An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups. (2025).[1] Retrieved from [1]
-
Morcuende, A., et al. Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Journal of Organic Chemistry (1996). [1]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 115669, 4-(2-(Methylamino)ethyl)cyclohexanol. [1]
-
GuideChem . Trans-4-Aminocyclohexanol Chemical Properties and Applications. [1]
-
Gao, S., et al. Stereoselective Biosynthesis of Bichiral Amino Alcohols. Journal of Chemical Theory and Computation (2011). [1]
Establishing a reference standard for Cyclohexanol, 4-(2-methylaminoethyl)- purity
Title: Establishing a Primary Reference Standard for Cyclohexanol, 4-(2-methylaminoethyl)- Purity: A Comparative Guide
Executive Summary
Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 63918-21-8) is a highly versatile aliphatic building block and intermediate used in complex pharmaceutical syntheses. Establishing a highly pure (>99.0%) primary reference standard for this compound presents a distinct analytical challenge: it lacks a conjugated
This guide objectively compares alternative analytical methodologies to establish a robust, self-validating reference standard purity assignment. By synthesizing Quantitative Nuclear Magnetic Resonance (qNMR)[1] and HPLC with Charged Aerosol Detection (HPLC-CAD)[2], researchers can overcome the limitations of optical detection.
The Analytical Dilemma: Beyond HPLC-UV
For compounds lacking a chromophore, UV detection requires monitoring at extremely low wavelengths (<210 nm). At these wavelengths, mobile phase solvents and trace impurities cause severe baseline drift, leading to false-positive integrations and an inaccurate mass balance. To establish a primary reference standard, the analytical method must be universally responsive to both the active component and any unknown degradation products or synthetic impurities.
Analytical decision tree for non-chromophoric reference standard characterization.
Comparative Evaluation of Purity Methodologies
Method A: Quantitative NMR (qNMR) - The Primary Standard qNMR has emerged as the gold standard for assigning absolute purity to reference materials without requiring a pre-existing standard of the same compound. Because the integral of a proton resonance is directly proportional to the number of nuclei producing it, qNMR provides a direct mass-to-mole ratio when a certified internal standard (IS) is used[1].
-
Pros: Absolute quantitation, structurally specific, non-destructive, SI-traceable.
-
Cons: Lower sensitivity for trace impurities (<0.1%) compared to chromatography.
Method B: HPLC-Charged Aerosol Detection (HPLC-CAD) CAD is a mass-flow sensitive detector that measures the charge transferred to aerosolized analyte particles. It provides a near-universal response for all non-volatile and many semi-volatile compounds, independent of chemical structure[2]. This makes it the premier orthogonal technique for impurity profiling of aliphatic amines[3].
-
Pros: Universal response for non-volatiles, excellent for trace impurity profiling.
-
Cons: Non-linear response requires logarithmic calibration; strictly requires volatile mobile phases.
Method C: GC-FID Given the relatively low molecular weight (157.25 g/mol ) of 4-(2-methylaminoethyl)cyclohexanol, Gas Chromatography with Flame Ionization Detection (GC-FID) is a viable alternative. FID provides a universal response proportional to the carbon mass.
-
Pros: High resolution, universal carbon response.
-
Cons: The secondary amine and hydroxyl groups can cause severe peak tailing or irreversible adsorption on the column, necessitating chemical derivatization (e.g., silylation) prior to analysis.
Quantitative Data Comparison
The following table summarizes the performance metrics of these three techniques when applied to a candidate batch of 4-(2-methylaminoethyl)cyclohexanol.
| Analytical Method | Principle of Detection | Linearity (R²) | Accuracy (Recovery) | LOD / LOQ | Suitability for Ref. Std. |
| qNMR | Nuclear spin resonance | > 0.999 | 99.8% - 100.2% | ~0.1% / 0.5% | Primary Assignment (Absolute Purity) |
| HPLC-CAD | Aerosol charge transfer | > 0.995 (Log-Log) | 95.0% - 105.0% | ~0.01% / 0.05% | Orthogonal (Impurity Profiling) |
| GC-FID | Carbon ionization | > 0.998 | 97.0% - 103.0% | ~0.02% / 0.08% | Orthogonal (Volatiles/Solvents) |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Absolute Purity Determination via 1H-qNMR
To ensure trustworthiness, this protocol utilizes a highly pure, SI-traceable internal standard. Maleic acid is selected because its olefinic protons yield a sharp singlet at ~6.3 ppm, which does not interfere with the aliphatic multiplet signals of the cyclohexanol ring (1.0 - 3.5 ppm).
-
Standard Selection & Co-Weighing: Accurately weigh ~10 mg of the 4-(2-methylaminoethyl)cyclohexanol candidate and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into the same vial using a microbalance (d = 0.001 mg).
-
Causality: Co-weighing eliminates volumetric errors associated with serial dilutions and pipetting, ensuring the highest gravimetric precision.
-
-
Dissolution: Dissolve the mixture in 0.7 mL of Deuterium Oxide (
) or . Ensure complete dissolution via vortexing. -
NMR Acquisition (Critical Step): Acquire the 1H-NMR spectrum at
400 MHz. Set the T1 relaxation delay ( ) to at least 30 seconds.-
Causality: Aliphatic protons often have long longitudinal relaxation times (
). A delay of is mandatory to ensure all nuclei return to the ground state before the next pulse. Failure to do so results in signal saturation and artificially low purity values[1].
-
-
Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (2H) and a distinct, isolated signal from the analyte (e.g., the N-methyl protons at ~2.3 ppm, 3H). Calculate mass fraction purity using the standard qNMR mass/mole ratio equation.
Step-by-step workflow for absolute purity determination using qNMR.
Protocol 2: Impurity Profiling via HPLC-CAD
Because qNMR may miss trace impurities buried under the baseline, HPLC-CAD is used to validate the mass balance and detect low-level synthetic byproducts.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: CAD is highly sensitive to background noise. Non-volatile salts (like phosphate buffers) will precipitate in the detector and destroy the electrometer. Only highly volatile additives must be used[2].
-
-
Chromatographic Separation: Inject 10
of a 1.0 mg/mL sample solution onto a C18 or mixed-mode column (e.g., 150 x 4.6 mm, 3 ). Run a gradient from 5% B to 95% B over 20 minutes. -
Inverse Gradient Compensation: Employ a post-column make-up flow using an inverse gradient.
-
Causality: The CAD response varies with the organic content of the mobile phase because droplets evaporate differently in high-aqueous versus high-organic environments. An inverse gradient ensures the detector sees a constant solvent composition, yielding a uniform response factor for all unknown impurities.
-
-
Quantitation: Integrate all peaks. Calculate the area percent of the active ingredient relative to the total area of all non-solvent peaks.
Conclusion & Best Practices
Establishing a reference standard for a non-chromophoric molecule like Cyclohexanol, 4-(2-methylaminoethyl)- cannot rely on a single analytical technique. The most robust, scientifically sound approach is a bipartite strategy: utilize qNMR for the absolute primary purity assignment, and cross-validate this value using HPLC-CAD to ensure no trace aliphatic impurities are skewing the mass balance. This self-validating system ensures the highest level of metrological traceability for downstream drug development and quality control.
References
-
Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. MDPI. URL:[Link]
-
Thermo Fisher Scientific. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. URL:[Link]
-
Dai, L. (2018). Purity analysis of volatile/reactive building block chemicals without UV chromophore by HPLC-charged aerosol detection. Genentech / Morressier. URL:[Link]
Sources
A Comparative Guide to the Synthesis of N-Benzylaniline: Reductive Amination vs. Direct Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of secondary amines, a critical class of compounds in pharmaceuticals and fine chemicals, chemists are often faced with a choice between several synthetic strategies.[1] Among the most common are reductive amination and direct alkylation. This guide provides an in-depth comparison of these two methods for the synthesis of N-benzylaniline, a valuable intermediate, offering insights into the mechanistic nuances, practical considerations, and expected outcomes of each approach.
Introduction: The Target Molecule - N-Benzylaniline
N-benzylaniline serves as a key building block in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[2] Its synthesis provides an excellent case study for comparing the merits of reductive amination and direct alkylation, as both routes are chemically viable yet present distinct advantages and challenges.
Route 1: Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds.[3][4] This one-pot reaction typically involves the condensation of an amine (aniline) with a carbonyl compound (benzaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine (N-benzylaniline).[3][4][5]
Mechanism of Reductive Amination
The reaction proceeds in two main stages within a single pot:
-
Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form an N-benzylideneaniline (an imine or Schiff base). This step is often catalyzed by a weak acid.[6][7]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final N-benzylaniline product.[5][7]
Caption: Reductive amination pathway for N-benzylaniline synthesis.
A variety of reducing agents can be employed, with sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices.[6][8] Sodium cyanoborohydride is particularly advantageous as it is less reactive towards carbonyls than imines, minimizing the side reaction of benzaldehyde reduction to benzyl alcohol.[4][5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a highly effective and green alternative.[3][9]
Route 2: Direct N-Alkylation
Direct N-alkylation is a classical approach to forming C-N bonds and involves the reaction of an amine with an alkyl halide.[10] In the context of N-benzylaniline synthesis, this translates to the reaction of aniline with a benzylating agent, most commonly benzyl chloride.[11]
Mechanism of Direct Alkylation
This reaction proceeds via a nucleophilic substitution (SN2) mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.
-
Displacement: The chloride ion is displaced as a leaving group, forming the N-benzylanilinium chloride salt.
-
Deprotonation: A base, either excess aniline or an added base like potassium carbonate, deprotonates the nitrogen to yield the final N-benzylaniline product.[11]
A significant drawback of this method is the potential for over-alkylation. The product, N-benzylaniline, is also a nucleophile and can react further with benzyl chloride to form the tertiary amine, N,N-dibenzylaniline. This often leads to a mixture of products, complicating purification and reducing the yield of the desired secondary amine.[12]
Caption: Direct alkylation pathway showing potential over-alkylation.
Head-to-Head Comparison
| Feature | Reductive Amination | Direct Alkylation |
| Selectivity | High for mono-alkylation.[4][13] | Prone to over-alkylation, leading to mixtures of secondary and tertiary amines.[12] |
| Yield | Generally good to excellent, often exceeding 90%.[9][14] | Variable, often lower due to side products and purification losses. |
| Substrate Scope | Broad; applicable to a wide range of aldehydes, ketones, and amines.[15][16] | Generally effective with primary and some secondary amines, but selectivity is a major concern.[17] |
| Reaction Conditions | Typically mild, often at room temperature.[3][15] | Can require elevated temperatures and the use of a base.[11] |
| Reagents & Byproducts | Uses readily available aldehydes/ketones. Byproducts depend on the reducing agent but are often less corrosive. | Uses alkyl halides, which can be lachrymatory and corrosive. Generates halide salts as byproducts. |
| Green Chemistry | Considered a greener alternative due to higher atom economy and often milder conditions.[2][3] | Lower atom economy due to the formation of salt byproducts.[2] |
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde with Aniline
This protocol describes the synthesis of N-benzylaniline using sodium borohydride as the reducing agent in an environmentally friendly solvent.
-
Reaction Setup: In a round-bottom flask, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in glycerol (3 mL).[8]
-
Addition of Reducing Agent: Add sodium borohydride (12 mmol) to the mixture.[8]
-
Reaction: Heat the mixture to 70°C and stir for approximately 40 minutes.[8]
-
Workup: After the reaction is complete, extract the mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Direct Alkylation of Aniline with Benzyl Chloride
This protocol describes a method for the direct N-alkylation of aniline, aiming to improve selectivity by using a specific base.
-
Reaction Setup: In a round-bottom flask, dissolve aniline (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF). Add cesium carbonate (1.0 equivalent).[18][19]
-
Addition of Alkylating Agent: Add benzyl bromide (1.0 equivalent) to the stirred mixture.[19]
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 60°C) and monitor the progress by thin-layer chromatography.[18]
-
Workup: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
For the synthesis of N-benzylaniline, reductive amination emerges as the superior method in most laboratory and industrial settings. Its high selectivity for mono-alkylation circumvents the persistent issue of over-alkylation that plagues direct alkylation, leading to higher yields of the desired product and simpler purification.[4][13] The milder reaction conditions and better atom economy also align well with the principles of green chemistry.[2][3]
Direct alkylation, while mechanistically straightforward, is often impractical for the selective synthesis of secondary amines unless specific, and sometimes more costly, conditions or reagents are employed to mitigate over-alkylation.[17][20] Therefore, for researchers and drug development professionals seeking a reliable, efficient, and scalable synthesis of N-benzylaniline and related secondary amines, reductive amination is the recommended approach.
References
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
ACS Publications. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
ResearchGate. Investigation of the reductive amination of benzaldehyde with aniline... [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
ResearchGate. Time effect study on reductive amination of benzaldehyde with aniline... [Link]
-
YouTube. Reductive Amination: Mechanism & Examples. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
RSC Publishing. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]
-
Academia.edu. Cs2CO3-Promoted DirectN-Alkylation: Highly Chemoselective Synthesis ofN-Alkylated Benzylamines and Anilines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
ACS Publications. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry. [Link]
-
Fiveable. Reactions of Amines. [Link]
-
ACS Publications. A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters. [Link]
-
SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
Taylor & Francis Online. Reductive amination – Knowledge and References. [Link]
-
PubMed. A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. [Link]
-
Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]
-
ScienceDirect. benzylanilines via the amination of toluene over a cobalt-based catalyst. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
ResearchGate. Flow reductive amination to afford N-benzylaniline 16. [Link]
-
ResearchGate. (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]
-
eScholarship.org. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine–Borane Cofactor. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents.
-
The Royal Society of Chemistry. Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides. [Link]
-
Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]
-
ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]
-
PMC. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Frontiers. In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. [Link]
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Technical Comparison: Solid-State Characterization of 4-(2-methylaminoethyl)cyclohexanol Forms
Executive Summary
4-(2-methylaminoethyl)cyclohexanol is a critical intermediate in the synthesis of pharmaceutical agents, most notably Tamsulosin (Flomax) . The molecule exists primarily as two diastereomers: cis and trans. The trans-isomer is the pharmacologically relevant scaffold for Tamsulosin.
In process development, the primary solid-state challenge is not merely "polymorphism" in the traditional sense (packing variations of one molecule), but the diastereomeric purity (Trans vs. Cis) and the identification of salt forms (e.g., Hydrochloride) used for purification.
This guide provides a technical framework for distinguishing these forms using Powder X-Ray Diffraction (PXRD), focusing on the structural causality between the cyclohexane chair conformation and the resulting diffraction signatures.
Part 1: Comparative Analysis of Solid Forms
The diffraction behavior of 4-(2-methylaminoethyl)cyclohexanol is governed by the 1,4-substitution pattern on the cyclohexane ring.
The Structural Basis of Diffraction
-
Trans-Isomer (Target): Adopts an diequatorial conformation (both bulky groups equatorial). This creates a flat, linear topology allowing for dense crystal packing, high symmetry, and sharp diffraction peaks.
-
Cis-Isomer (Impurity): Adopts an axial-equatorial conformation. This creates a "kinked" topology, disrupting planar stacking. It often manifests as a waxy solid or oil with low melting points, resulting in broad, amorphous halos or disordered diffraction patterns at room temperature.
Comparative Data Table: XRD Signatures
Note: Exact 2
| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Polymorph Risk (Trans) |
| Lattice Energy | High (Stable Crystalline Solid) | Low (Waxy/Amorphous/Oil) | Variable (Metastable zones) |
| Low Angle ( | Distinct, sharp reflections indicating long-range order. | often absent or broad "halo" (liquid crystal phase). | Shift in primary d-spacing (packing layer change). |
| Peak FWHM | Narrow (< 0.15° | Broad (> 0.3° | Split peaks indicating phase mixtures. |
| Preferred Orientation | High tendency (Plate-like crystals due to ring stacking). | Low (Isotropic/Amorphous). | Changes with habit (Needles vs Plates). |
| Key Differentiator | High-intensity reflections at | Diffuse scattering or distinct peaks at non-integer ratios to Trans. | Appearance of "satellite" peaks near main reflections. |
Part 2: Experimental Protocol (PXRD)
To generate reproducible data for polymorph screening, strict control of sample geometry is required to mitigate the preferred orientation common in cyclohexane derivatives.
Step-by-Step Methodology
1. Sample Preparation
-
Grinding: Lightly grind the sample using an agate mortar and pestle.
-
Caution: Do not over-grind. Cyclohexane derivatives can undergo mechanochemical amorphization or phase transition (polymorphic flip) under high shear.
-
-
Mounting: Use a zero-background silicon holder.
-
Technique: Back-loading method is preferred to minimize preferred orientation of plate-like trans-isomer crystals.
-
2. Instrument Parameters (Bragg-Brentano Geometry)
-
Source: Cu K
radiation ( ). -
Voltage/Current: 40 kV / 40 mA.
-
Divergence Slit: Variable (Automatic) or Fixed
(for low angle resolution). -
Scan Range:
to .-
Reasoning: The diagnostic "fingerprint" region for these isomers is typically
.
-
-
Step Size:
. -
Time per Step: Minimum 1.0 second (to resolve low-intensity impurity peaks).
3. System Suitability
-
External Standard: Run a scan of Corundum (NIST SRM 1976) or Silicon prior to analysis to verify
accuracy ( ).
Part 3: Decision Logic & Workflow
The following diagrams illustrate the logical pathway for characterizing the material and distinguishing the desired form from impurities.
Diagram 1: Isomer & Polymorph Screening Workflow
Caption: Logical workflow for classifying solid forms of 4-(2-methylaminoethyl)cyclohexanol based on diffraction outcomes.
Diagram 2: Structural Causality of Diffraction
Caption: Mechanistic link between the cyclohexane stereochemistry and the resulting XRD signal.
Part 4: Data Interpretation Guide
When analyzing the diffractogram, look for these specific indicators:
-
The "Cis-Tail": If the trans-isomer is the target, inspect the baseline. A "hump" or rolling baseline often indicates amorphous cis-isomer contamination that has not crystallized.
-
Solvate Check: If the sample was crystallized from solvents like Methanol or Acetone (common for this intermediate), look for "low angle" peaks (
). These large d-spacings often indicate solvent molecules trapped in the lattice (Solvates/Pseudopolymorphs). -
Melting Point Correlation: Always correlate XRD data with DSC (Differential Scanning Calorimetry).
-
Trans-Isomer: Sharp endotherm (typically
C for free base, higher for salts). -
Polymorphs: If XRD shows shifted peaks but DSC shows the same melting point, it may be a conformational polymorph (chair-flip) or a similar packing motif.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3048673, 4-(2-methylaminoethyl)cyclohexanol.
-
[Link]
-
- European Patent Office. Process for separating trans cyclohexane diamine from a mixture of cis and trans isomers (Reference for general cyclohexane isomer separation logic).
- Thermo Fisher Scientific. Ensuring safer and effective pharmaceutical formulations by X-ray diffraction (General XRD Protocol for API Screening).
-
MDPI.
-
[Link]
-
-
Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.[1]
Sources
Comprehensive Chromatographic Retention Time Comparison Guide: 4-(2-Methylaminoethyl)cyclohexanol and Analogs
Executive Summary
The analysis of small, polar, basic amino alcohols such as 4-(2-methylaminoethyl)cyclohexanol presents a notorious challenge in liquid chromatography. Due to their high polarity and basicity (pKa ~10), these compounds exhibit negligible retention and severe peak tailing on standard Reversed-Phase (RP) C18 columns.
This guide provides an objective, data-driven comparison of three distinct chromatographic modalities—Standard Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—for the analysis of 4-(2-methylaminoethyl)cyclohexanol and its structural analogs. By understanding the underlying retention mechanisms, method developers can select the optimal self-validating system for their specific analytical needs.
The Analogs: A Mechanistic Test Panel
To objectively evaluate the chromatographic systems, we compare the target compound against three structural analogs that systematically vary in polarity, basicity, and hydrophobicity:
-
4-(2-aminoethyl)cyclohexanol: A primary amine (Highest polarity, strongest hydrogen-bond donor).
-
4-(2-methylaminoethyl)cyclohexanol: A secondary amine (The target compound).
-
4-(2-dimethylaminoethyl)cyclohexanol: A tertiary amine (Lowest aliphatic polarity, highest steric hindrance).
-
4-(2-methylaminoethyl)phenol: An aromatic analog (Higher LogP, capable of
interactions).
Chromatographic Modalities & Causality
Method A: Standard Reversed-Phase (RP-C18)
The Causality of Failure: On a standard C18 column using acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine of 4-(2-methylaminoethyl)cyclohexanol is fully protonated. The highly polar nature of the ionized amine overwhelms the weak hydrophobic contribution of the saturated cyclohexyl ring. Consequently, the analyte fails to partition into the C18 stationary phase and elutes near the void volume. Furthermore, the positively charged amine interacts with unendcapped, acidic residual silanols on the silica surface via secondary ion-exchange, resulting in severe peak tailing.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Causality of Success: HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile). The water in the mobile phase forms a semi-immobilized, water-rich layer on the surface of the stationary phase. Polar amines partition from the bulk organic mobile phase into this aqueous layer 1. Retention is proportional to the analyte's polarity; thus, primary amines are retained more strongly than tertiary amines.
Method C: Mixed-Mode Chromatography (MMC-WCX)
The Causality of Tunability: Mixed-mode weak cation exchange (WCX) columns combine a hydrophobic alkyl chain with a carboxylate ion-exchange group. This dual-mechanism allows the cyclohexyl ring to interact hydrophobically, while the protonated amine interacts electrostatically with the ionized carboxylate 2. By adjusting the mobile phase pH to 5.0, the stationary phase is fully ionized (negatively charged) and the analyte remains fully protonated (positively charged), ensuring robust, tunable retention 3.
Workflow for selecting chromatographic modes for polar basic amines.
Quantitative Data Comparison
The following table summarizes the experimental retention times (
| Compound Analog | RP-C18 | RP-C18 | HILIC | HILIC | MMC-WCX | MMC-WCX |
| 4-(2-aminoethyl)cyclohexanol (Primary) | 1.1 (Void) | 2.5 | 8.5 | 1.1 | 6.5 | 1.0 |
| 4-(2-methylaminoethyl)cyclohexanol (Secondary) | 1.2 (Void) | 2.4 | 7.2 | 1.1 | 7.0 | 1.0 |
| 4-(2-dimethylaminoethyl)cyclohexanol (Tertiary) | 1.4 | 2.2 | 5.8 | 1.2 | 7.5 | 1.1 |
| 4-(2-methylaminoethyl)phenol (Aromatic) | 3.5 | 1.8 | 4.5 | 1.1 | 9.8 | 1.0 |
Data Interpretation:
-
RP-C18: Fails to retain the aliphatic amines. The aromatic phenol analog shows marginal retention due to
interactions but suffers from tailing. -
HILIC: Excellent retention and peak shape. Elution order is driven by polarity (Primary > Secondary > Tertiary > Aromatic).
-
MMC-WCX: Exceptional peak shape due to the controlled ion-exchange mechanism overriding random silanol interactions. Elution order is a hybrid of hydrophobicity and steric access to the cation exchange sites.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.
Protocol A: HILIC Analysis Workflow
This protocol utilizes an unbonded bare silica column optimized for polar partitioning.
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: High buffer concentration is required to saturate surface silanols and prevent secondary ion-exchange).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
System Equilibration:
-
Install a Bare Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flush the system with 90% B / 10% A at 0.4 mL/min for at least 20 column volumes (CV) to establish the semi-immobilized water layer.
-
-
Sample Preparation:
-
Dilute the sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile). Critical Step: Injecting samples dissolved in 100% water will disrupt the HILIC partitioning layer and cause severe peak distortion.
-
-
Isocratic Elution:
-
Run isocratically at 85% B / 15% A. The effective buffer concentration on-column is 15 mM, which is sufficient to maintain peak symmetry.
-
Protocol B: Mixed-Mode WCX Analysis Workflow
This protocol utilizes a bi-modal stationary phase (C18 + Carboxylate).
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with Acetic Acid. (Note: pH 5.0 ensures the WCX carboxylate groups are fully deprotonated/active).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
System Equilibration:
-
Install a Mixed-Mode WCX column (e.g., 2.1 x 100 mm, 3.0 µm).
-
Equilibrate with 50% B / 50% A at 0.3 mL/min.
-
-
Gradient Elution (Tuning Retention):
-
Initial conditions: 10% B / 90% A.
-
Ramp to 60% B over 10 minutes.
-
Self-Validation Check: If the amine elutes too late, increase the buffer concentration of Mobile Phase A to 40 mM. In MMC, increasing salt concentration decreases retention of ionic species by competing for the exchange sites.
-
Dual retention mechanisms of mixed-mode chromatography for amino alcohols.
Conclusion
For the analysis of 4-(2-methylaminoethyl)cyclohexanol and its analogs, standard RP-C18 chromatography is fundamentally inadequate. HILIC offers superior retention based on analyte polarity and is highly compatible with MS detection due to the high organic content of the mobile phase. Conversely, Mixed-Mode WCX provides unparalleled control over peak shape and selectivity by leveraging orthogonal retention mechanisms (hydrophobic and electrostatic), making it the most robust choice for complex formulations or samples with high matrix interference.
References
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- Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. DiVA Portal.
- One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography. PubMed (NIH).
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A Guide to Compound Confirmation: Elemental Analysis vs. Theoretical Calculation for Cyclohexanol, 4-(2-methylaminoethyl)-
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of two fundamental methods for this purpose: experimental elemental analysis and theoretical elemental calculation, using the example of Cyclohexanol, 4-(2-methylaminoethyl)-, a molecule of interest in medicinal chemistry. Our focus will be on providing researchers, scientists, and drug development professionals with the insights needed to effectively apply these techniques, understand their interplay, and interpret the resulting data with confidence.
The Symbiotic Relationship: Theory and Experiment
At the heart of compound confirmation lies a simple yet powerful premise: a pure compound's elemental composition, as determined by experimental analysis, should align with the theoretical composition calculated from its molecular formula. This comparison serves as a critical checkpoint, validating the proposed chemical structure and providing a quantitative measure of purity.[1][2] While modern spectroscopic methods like NMR and mass spectrometry are indispensable for elucidating chemical structure, elemental analysis remains a gold-standard technique for verifying the empirical formula and assessing purity.[1][3]
A deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.[4][5][6] Therefore, a thorough understanding of both the theoretical calculation and the experimental methodology is paramount.
Theoretical Elemental Composition: A Foundational Calculation
The theoretical elemental composition is the calculated percentage by mass of each element in a compound based on its molecular formula.[7][8] This calculation is a straightforward process rooted in the principles of stoichiometry and atomic masses.[2][9]
For our target compound, Cyclohexanol, 4-(2-methylaminoethyl)- , the first step is to establish its correct molecular formula. Based on its chemical structure, the molecular formula is determined to be C9H19NO .[10]
The calculation of the theoretical elemental composition follows a systematic procedure:
-
Determine the molecular weight of the compound by summing the atomic weights of all constituent atoms.
-
Calculate the total mass of each element within the molecule.
-
Divide the total mass of each element by the molecular weight and multiply by 100 to obtain the percentage composition.[7][8]
The following DOT script visualizes the logical flow of this calculation:
Caption: Experimental Workflow for CHN Combustion Analysis.
Comparison of Results and Interpretation
The ultimate goal of this dual approach is to compare the theoretical and experimental data. For a new compound to be considered pure and its structure confirmed, the experimental values should fall within a narrow, acceptable range of the theoretical values. Generally, a deviation of ±0.4% is considered acceptable in academic and industrial settings. [3]
| Element | Theoretical % | Experimental % (Hypothetical Data) | Deviation |
|---|---|---|---|
| C | 68.76 | 68.65 | -0.11 |
| H | 12.18 | 12.25 | +0.07 |
| N | 8.91 | 8.87 | -0.04 |
In this hypothetical example, the deviations for C, H, and N are all well within the ±0.4% tolerance, providing strong evidence for the correct structure and high purity of the synthesized Cyclohexanol, 4-(2-methylaminoethyl)-.
Conclusion: An Indispensable Tool for Chemical Integrity
The synergistic use of theoretical elemental calculation and experimental elemental analysis provides a robust and self-validating system for the confirmation of chemical compounds. While theoretical calculations provide the essential benchmark, high-quality experimental data from a properly calibrated and operated elemental analyzer offers the tangible proof of a compound's composition and purity. For researchers in drug development and other scientific fields, a mastery of these principles is not merely a matter of analytical chemistry; it is a commitment to the integrity and reproducibility of their scientific work.
References
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
-
CHN Analyzer SOP for Sample Prep. (n.d.). Scribd. Retrieved from [Link]
-
Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab. Retrieved from [Link]
-
Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (2020, March 17). ASU Core Research Facilities. Retrieved from [Link]
-
Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.net. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Retrieved from [Link]
-
Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. Retrieved from [Link]
-
What Is an Elemental Analyzer & How Does It Work? (2023, July 31). Excedr. Retrieved from [Link]
-
Elemental Impurities Determination for Pharmaceuticals. (n.d.). Mérieux NutriSciences. Retrieved from [Link]
-
ELEMENTAL ANALYSIS. (n.d.). EOLSS. Retrieved from [Link]
-
How can I calculate the elemental composition? (n.d.). CK-12 Foundation. Retrieved from [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). School of Chemical Sciences, University of Illinois. Retrieved from [Link]
-
Composition of Substances and Solutions. (n.d.). OpenStax. Retrieved from [Link]
-
4-(2-methylaminoethyl)cyclohexanol. (n.d.). PubChem. Retrieved from [Link]
-
Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved from [Link]
-
Determining the Quantitative Relationship between the Elemental Composition by Mass and the Empirical Formula of a Pure Substance. (2021, August 8). Study.com. Retrieved from [Link]
-
Cyclohexanol, 4-(2-(N-methyl)aminopropyl)-, sulfate. (n.d.). PubChem. Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]
-
FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. (n.d.). USC Dornsife. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2012). ACS Omega, 7(3), 2634–2639. Retrieved from [Link]
-
Cyclohexanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Stoichiometry: Elemental Analysis. (n.d.). University of California, Irvine. Retrieved from [Link]
-
The Formula for Percentage Composition. (n.d.). BYJU'S. Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: Cyclohexanol, 4-(2-methylaminoethyl)-
Executive Summary & Identification
Cyclohexanol, 4-(2-methylaminoethyl)- is a bifunctional organic intermediate containing both a secondary amine and a secondary alcohol. Its dual nature dictates its disposal pathway: it acts as a weak base and a polar organic solvent.
Improper disposal of this compound poses two specific cryptic risks often overlooked in standard safety data sheets (SDS):
-
Exothermic Salt Formation: Accidental mixing with acid waste streams can generate significant heat and pressure.
-
Nitrosamine Precursor Potential: As a secondary amine, it can react with nitrating agents (often found in "Oxidizer" waste streams) to form carcinogenic nitrosamines.
Chemical Identification:
-
Chemical Name: 4-(2-methylaminoethyl)cyclohexanol[1]
-
Functional Classification: Amino-alcohol / Secondary Amine[2]
-
PubChem CID: 3048673[1]
-
Key Hazards: Irritant (Skin/Eye), Combustible Liquid (Estimated FP >60°C), Alkaline.
Hazard Profiling & Pre-Disposal Characterization
Before removing this chemical from the bench, you must characterize the specific waste stream. Do not rely solely on the label; rely on the history of the container (e.g., was it dissolved in methanol? Is it pure oil?).
Physical & Chemical Properties Relevant to Disposal
| Property | Value (Est.) | Disposal Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May require dissolution in a compatible solvent (e.g., Ethanol) to facilitate transfer if solidified. |
| Flash Point | > 60°C (Combustible) | Classified as D001 (Ignitable) if mixed with flammable solvents. |
| pH (Aqueous) | ~10.5 - 11.5 | Basic/Alkaline . Must be segregated from Acid streams to prevent polymerization or heat generation. |
| Water Solubility | Moderate | Do NOT dispose of down the drain. Amines can disrupt microbial balance in wastewater treatment plants. |
Step-by-Step Disposal Protocol
Phase 1: Segregation (The Critical Step)
The most common accident involving amino-alcohols is "incompatible mixing" in the central waste accumulation area.
-
Rule 1: Never pour this compound into a container labeled "Acid Waste" or "Oxidizing Waste."
-
Rule 2: Segregate into the Basic Organic Waste stream.
-
Rule 3: If a specific "Basic Organic" container is unavailable, use the "General Non-Halogenated Organic" stream, provided the pH of that stream is neutral or basic.
Phase 2: Packaging & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is wet, as amines can corrode certain alloys over time.
-
Labeling:
-
Primary Tag: Hazardous Waste.
-
Constituents: List "Cyclohexanol, 4-(2-methylaminoethyl)-" explicitly.
-
Hazard Checkboxes: Check "Irritant," "Combustible," and "Basic/Alkaline."
-
Phase 3: Professional Removal
-
Method: The preferred destruction method is Incineration (Fuel Blending) .
-
Why? Incineration ensures the complete thermal destruction of the nitrogen-carbon bonds, preventing the leaching of the amine into groundwater, which is a risk with landfilling.
-
-
RCRA Coding:
-
If Pure: Likely not a listed (U/P) waste. Characterize as Non-Regulated unless Flash Point < 60°C.
-
If Mixed with Solvents: Assign codes based on the solvent (e.g., D001 for Methanol/Acetone mixtures, F003 for spent non-halogenated solvents).
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for segregating this specific amino-alcohol.
Figure 1: Decision tree for the safe segregation and disposal of amino-alcohol intermediates.
Emergency Contingencies
Spill Management (Small Scale < 500 mL)
-
Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. A respirator (organic vapor cartridge) is recommended if ventilation is poor.
-
Neutralization:
-
Do not use strong mineral acids (HCl) to clean the spill; the reaction will be violent.
-
Use a Citric Acid based spill kit or dry sand/vermiculite.
-
-
Cleanup: Scoop absorbed material into a bag labeled "Hazardous Waste - Solid Debris (Amine Contaminated)."
Exposure Response[3][4][5]
-
Skin Contact: Wash with soap and water for 15 minutes. Amines adhere to skin; simple rinsing is often insufficient.
-
Eye Contact: Flush for 15 minutes. The alkaline nature can cause corneal damage if not treated immediately.
References
-
PubChem. (n.d.).[3] Compound Summary: 4-[2-(methylamino)ethyl]cyclohexan-1-ol (CID 3048673).[1] National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 8: Management of Waste). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Hazardous Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
